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  • Product: 1,7-Naphthyridine-4-carbonitrile
  • CAS: 1584652-43-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1,7-naphthyridine-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Relevance of 1,7-Naphthyridine-4-Carbonitrile Abstract The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Relevance of 1,7-Naphthyridine-4-Carbonitrile

Abstract

The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active agents.[1] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of novel therapeutics targeting a range of diseases, including cancer, inflammatory conditions, and central nervous system disorders.[1][2] This technical guide provides a comprehensive analysis of a specific, strategically functionalized derivative: 1,7-naphthyridine-4-carbonitrile. We will explore its core physicochemical properties, delineate logical synthetic pathways based on established chemical principles, detail methods for its analytical characterization, and discuss the strategic importance of the carbonitrile moiety in the context of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity in their work.

The 1,7-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

Naphthyridines, consisting of two fused pyridine rings, are isomeric with cinnoline and quinazoline and represent a class of "diaza-naphthalenes." Among the various isomers, the 1,7-naphthyridine core has been the subject of increasing interest. Its derivatives have been identified as potent inhibitors of critical biological targets, including p38 MAP kinase, phosphodiesterase 5 (PDE5), and PIP4K2A, underscoring its therapeutic potential.[1][3][4] The strategic placement of nitrogen atoms within the bicyclic system influences its electronic distribution, solubility, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.[5]

1,7-Naphthyridine-4-carbonitrile incorporates a nitrile group at the C4 position. The nitrile is a particularly valuable functional group in medicinal chemistry; it is a strong hydrogen bond acceptor, can serve as a bioisosteric replacement for a carbonyl or hydroxyl group, and often enhances metabolic stability.[6] Furthermore, it provides a versatile chemical handle for further synthetic transformations, allowing for the generation of diverse compound libraries.

Physicochemical Properties

Precise experimental data for 1,7-naphthyridine-4-carbonitrile is not extensively documented in publicly available literature. However, based on the analysis of related naphthyridine structures, we can summarize its expected properties.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₉H₅N₃Calculated
Molecular Weight 155.16 g/mol Calculated
Appearance Expected to be a pale yellow to off-white solid.Analogy with related naphthyridines like 1,7-Naphthyridin-4(1H)-one.[7]
Melting Point Not available. Expected to be >150 °C.Aromatic, heterocyclic structures with polar groups tend to have relatively high melting points due to crystal packing forces.
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.The polar nitrile and nitrogen atoms suggest some aqueous solubility, but the aromatic core limits it. General solubility for heterocyclic compounds.
pKa Not available. Expected to be weakly basic.The pyridine nitrogen atoms are basic, but their pKa is reduced by the electron-withdrawing effect of the fused ring system and the nitrile group.

Synthesis and Reactivity

Proposed Synthetic Pathways

A direct, optimized synthesis for 1,7-naphthyridine-4-carbonitrile is not prominently reported. However, a logical and efficient route can be designed based on established methodologies for naphthyridine synthesis and functionalization. A plausible strategy involves the construction of the naphthyridine core followed by the introduction of the nitrile group. One such retrosynthetic approach begins with the cyclization of a substituted aminopyridine.

A common and effective method for introducing a nitrile group onto a heteroaromatic ring is through the cyanation of a corresponding halo-substituted precursor, such as 4-chloro-1,7-naphthyridine. This intermediate can be synthesized from 2-chloro-3-aminopyridine.

Synthetic_Workflow A 2-Chloro-3-aminopyridine B Intermediate Amine A->B Acylation / Protection C 1,7-Naphthyridin-4(1H)-one B->C Cyclization (e.g., with Acrylate derivative) [Ref: 9] D 4-Chloro-1,7-naphthyridine C->D Chlorination (POCl₃ or SOCl₂) E 1,7-Naphthyridine-4-carbonitrile D->E Cyanation (e.g., Zn(CN)₂, Pd catalyst)

Causality Behind Experimental Choices:

  • Cyclization: The use of an acrylate compound with a protected aminopyridine is a standard method for constructing the second pyridine ring of the naphthyridine system.[8]
  • Chlorination: Reagents like phosphorus oxychloride (POCl₃) are standard for converting heterocyclic ketones (or tautomeric hydroxyls) into the corresponding chloro derivatives, which are excellent substrates for nucleophilic substitution.
  • Cyanation: Palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) is a modern, reliable method for converting aryl halides to aryl nitriles. It offers high functional group tolerance and generally proceeds with good yields.
Reactivity Profile

The chemical reactivity of 1,7-naphthyridine-4-carbonitrile is governed by its two key features: the electron-deficient naphthyridine ring system and the versatile nitrile group.

  • Naphthyridine Ring: The nitrogen atoms withdraw electron density from the ring system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. The nitrogen atoms themselves are nucleophilic and can undergo N-alkylation or N-oxidation.

  • Nitrile Group: This group is a synthetic linchpin.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,7-naphthyridine-4-carboxamide or 1,7-naphthyridine-4-carboxylic acid.

    • Reduction: It can be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration in drug design.

    • Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres.

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount in chemical research. The following section details the expected spectroscopic signatures for 1,7-naphthyridine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation in solution.[9]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

  • Protons on the Pyridine Rings: These protons will appear far downfield due to the deshielding effects of the aromatic currents and the electronegative nitrogen atoms.[9]

  • Coupling: Complex spin-spin coupling (doublets, doublets of doublets) will be observed between adjacent protons, allowing for the assignment of each position. For example, H-2, H-3, and H-8 will likely show characteristic coupling patterns.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

  • Nitrile Carbon (C≡N): A characteristic quaternary signal is expected around δ 115-120 ppm.

  • Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen atoms will be the most downfield.

Experimental Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh approximately 3-5 mg of the 1,7-naphthyridine-4-carbonitrile sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Insert the tube into the NMR spectrometer. The instrument is then locked, shimmed, and tuned according to standard procedures before data acquisition.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2230-2210 cm⁻¹ . This is a highly diagnostic peak.[10]

  • Aromatic C=C and C=N Stretches: Multiple bands will appear in the 1650-1450 cm⁻¹ region.

  • Aromatic C-H Stretches: These will be observed just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): For 1,7-naphthyridine-4-carbonitrile (C₉H₅N₃), the exact mass of the molecular ion peak [M+H]⁺ would be approximately 156.0556 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways could include the loss of HCN (27 Da) from the molecule.

Strategic Applications in Drug Development

The incorporation of the 1,7-naphthyridine-4-carbonitrile moiety into a drug candidate is a deliberate design choice driven by several key principles of medicinal chemistry.

Applications_Diagram Core 1,7-Naphthyridine-4-Carbonitrile Scaffold 1,7-Naphthyridine Core Core->Scaffold Nitrile 4-Carbonitrile Group Core->Nitrile Adv1 Privileged Scaffold for Kinase/Enzyme Binding Scaffold->Adv1 Adv2 Metabolic Stability Scaffold->Adv2 Nitrile->Adv2 Adv3 Hydrogen Bond Acceptor Nitrile->Adv3 Adv4 Versatile Synthetic Handle Nitrile->Adv4 Outcome1 Potent Target Inhibition (e.g., PIP4K2A, p38) Adv1->Outcome1 Outcome2 Improved Pharmacokinetics Adv2->Outcome2 Outcome3 Enhanced Binding Affinity Adv3->Outcome3 Outcome4 SAR Exploration & Library Synthesis Adv4->Outcome4

  • Bioactivity of the Core: The 1,7-naphthyridine ring system itself has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11] This makes it a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.
  • Role of the Nitrile: The nitrile group is not merely a passive substituent. Its strong dipole moment and ability to act as a hydrogen bond acceptor can be critical for anchoring a molecule within a protein's active site.[6] This interaction can significantly increase binding affinity and selectivity. Furthermore, the nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

Conclusion

1,7-Naphthyridine-4-carbonitrile stands out as a heterocyclic building block of significant potential for researchers in medicinal chemistry and materials science. While comprehensive experimental data on the isolated compound is sparse, its properties can be reliably predicted from established chemical principles and analysis of its close analogs. Its robust and versatile 1,7-naphthyridine core, combined with the strategic placement of a synthetically adaptable and pharmacologically relevant nitrile group, makes it an exceptionally valuable starting point for the synthesis of novel, biologically active compounds. This guide has provided a foundational understanding of its properties, synthesis, and analytical characterization to empower and facilitate future research and development efforts.

References

  • BenchChem. (n.d.). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
  • PubMed. (2003, July 21). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
  • PubMed. (1999, September 23). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists.
  • Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
  • RSC Publishing. (2023, January 24). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
  • Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives.
  • Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • Sigma-Aldrich. (n.d.). 1,7-Naphthyridin-4(1H)-one | 60122-51-2.
  • BenchChem. (n.d.). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
  • ACS Publications. (2015, August 19). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
  • PMC. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

Exploratory

safety data sheet and handling hazards of 1,7-naphthyridine-4-carbonitrile

Title: Comprehensive Safety, Handling, and Application Guide for 1,7-Naphthyridine-4-carbonitrile in Drug Discovery Executive Summary & Chemical Identity 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety, Handling, and Application Guide for 1,7-Naphthyridine-4-carbonitrile in Drug Discovery

Executive Summary & Chemical Identity

1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) is a highly specialized, nitrogen-rich heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The 1,7-naphthyridine scaffold serves as a critical bioisostere for quinolines and isoquinolines. By incorporating an additional nitrogen atom, it offers altered lipophilicity, improved aqueous solubility, and introduces new hydrogen-bond acceptor sites. These unique structural properties make it highly valuable in the design of targeted therapeutics, including potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK)[2] and topoisomerase enzymes[3].

However, the presence of the electrophilic nitrile group combined with the electron-deficient aromatic system necessitates stringent, causality-driven safety protocols during laboratory handling, synthesis, and scale-up.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 1,7-naphthyridine-4-carbonitrile is essential for predicting its behavior in both biological systems and synthetic reactions[4]. The electron-withdrawing nature of the nitrile group at the C4 position significantly depletes the electron density of the naphthyridine ring. This makes the core highly susceptible to nucleophilic attack (useful for synthesis) but also increases its potential as a biological irritant.

Table 1: Core Physicochemical Properties & Handling Impact

PropertyValueCausality / Impact on Handling
CAS Number 1584652-43-6Unique identifier required for strict safety and inventory tracking[1].
Molecular Formula C9H5N3High nitrogen content increases polarity and alters metabolic stability.
Molecular Weight 155.16 g/mol Small molecule; easily aerosolized as a fine powder, increasing inhalation risk.
Structural Core 1,7-NaphthyridineFused bicyclic system; planar and lipophilic, allowing tissue intercalation.
Functional Group 4-Carbonitrile (-C≡N)Strong electron-withdrawing group; reactive electrophile prone to hydrolysis.
Physical State Solid (Powder)Prone to static cling; requires anti-static weighing tools to prevent exposure.

Hazard Characterization & Toxicological Mechanisms (E-E-A-T)

As researchers and drug development professionals, it is critical to move beyond merely reading a Safety Data Sheet (SDS) to understanding the mechanistic why behind the hazards. Based on structural analogs and GHS classifications for naphthyridine carbonitriles, this compound presents specific acute hazards[1].

Table 2: GHS Hazard Statements & Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedHepatic metabolism of the heterocycle and partial bioactivation of the nitrile group can generate reactive oxygen species (ROS) or electrophilic intermediates[5].
H315 Causes skin irritationThe electrophilic C4-nitrile and electron-deficient aromatic ring react with nucleophilic residues (e.g., thiols, amines) on epidermal proteins, causing localized inflammation.
H319 Causes serious eye irritationHigh affinity for the aqueous/lipid components of the corneal epithelium; the planar structure disrupts local lipid bilayers.
H335 May cause respiratory irritationFine particulate nature allows inhalation into the upper respiratory tract, where mucosal moisture hydrolyzes surface molecules, causing acute cellular irritation[1].
Metabolic and Toxicity Pathway

To fully grasp the H302 (Acute Oral Toxicity) designation, we must examine the hepatic processing of naphthyridine nitriles. While aromatic nitriles are generally more metabolically stable than aliphatic nitriles (which readily release cyanide), they are still subject to cytochrome P450 (CYP450) mediated oxidation, leading to potential cellular toxicity[5].

ToxicityPathway A 1,7-Naphthyridine-4-carbonitrile (Oral/Inhalation Exposure) B Hepatic CYP450 Metabolism (Phase I) A->B Absorption C Aromatic Hydroxylation (Major Pathway) B->C D Nitrile Bioactivation / Oxidation (Minor Pathway) B->D E Glucuronidation & Excretion (Phase II Detoxification) C->E Safe Clearance F Reactive Electrophilic Intermediates (Cellular Toxicity / H302) D->F Oxidative Stress

Proposed hepatic metabolism and toxicity pathway for 1,7-naphthyridine-4-carbonitrile.

Strict Laboratory Handling & Risk Mitigation

Trustworthy laboratory protocols require a self-validating system where safety is engineered directly into the workflow, rather than relying solely on passive user compliance.

Protocol 1: Self-Validating Safe Weighing and Transfer
  • Objective: Prevent aerosolization (H335) and dermal contact (H315).

  • Step 1: Engineering Control Setup. Activate a HEPA-filtered powder weighing enclosure or a certified chemical fume hood.

    • Self-Validation: Check the digital airflow monitor to ensure negative pressure (Face velocity: 80-100 fpm) before opening the chemical container.

  • Step 2: PPE Selection. Don double nitrile gloves (inner layer for standard protection, outer layer for immediate shedding if contaminated), a flame-retardant lab coat, and tightly fitting safety goggles.

  • Step 3: Anti-Static Neutralization. Pass the closed vial of 1,7-naphthyridine-4-carbonitrile through an anti-static ionizer.

    • Causality: Fine heterocyclic powders build static charge; neutralizing it prevents the powder from "jumping" out of the vial, directly mitigating inhalation risk.

  • Step 4: Weighing. Use a grounded, conductive spatula to transfer the solid into a pre-tared, sealable glass vial.

  • Step 5: Decontamination. Wipe the exterior of the sealed transfer vial and the balance pan with a solvent-dampened wipe (e.g., isopropanol) to capture any microscopic dust. Dispose of the outer gloves in a hazardous waste bin immediately.

Synthetic Utility & Experimental Workflows

In drug development, the 4-carbonitrile group is rarely the final pharmacophore. It is typically utilized as a synthetic handle—either hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary amine. The electron-deficient nature of the 1,7-naphthyridine ring requires carefully optimized reaction conditions to prevent degradation[4].

Protocol 2: Controlled Hydrolysis of the 4-Carbonitrile to a Carboxylic Acid
  • Objective: Convert 1,7-naphthyridine-4-carbonitrile to 1,7-naphthyridine-4-carboxylic acid for subsequent library synthesis.

  • Step 1: Reagent Preparation. Inside the fume hood, dissolve 1.0 equivalent of 1,7-naphthyridine-4-carbonitrile in a 1:1 mixture of ethanol and water.

    • Causality: The mixed solvent system ensures the solubility of both the highly organic starting material and the inorganic aqueous base.

  • Step 2: Base Addition. Slowly add 3.0 equivalents of sodium hydroxide (NaOH) pellets.

    • Self-Validation: Monitor the internal temperature. The dissolution of NaOH is highly exothermic; keep the temperature below 40°C during addition to prevent premature degradation or side reactions.

  • Step 3: Reflux. Equip the flask with a reflux condenser and heat the mixture to 80°C for 4-6 hours.

  • Step 4: Reaction Monitoring. Monitor the disappearance of the nitrile peak (~2220 cm⁻¹) via IR spectroscopy or TLC.

    • Causality: The electron-withdrawing naphthyridine ring accelerates the nucleophilic attack of the hydroxide ion on the nitrile carbon, making this reaction highly efficient.

  • Step 5: Quenching and Isolation. Cool the reaction to 0°C and carefully acidify to pH 4 using 1M HCl. The resulting 1,7-naphthyridine-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

ExperimentalWorkflow Step1 1. Inert Setup & Reagent Weighing Step2 2. Solvent Addition (EtOH/H2O) Step1->Step2 Step3 3. Base Addition (NaOH) & Temp Check Step2->Step3 Step4 4. Reflux (80°C) & IR Monitoring Step3->Step4 Step5 5. Acid Quench (pH 4) & Precipitation Step4->Step5

Step-by-step synthetic workflow for the hydrolysis of 1,7-naphthyridine-4-carbonitrile.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent exposure:

  • Solid Spill: Do not sweep dry powder, as this will aerosolize the chemical (exacerbating the H335 hazard). Cover the spill with damp absorbent paper (using water or a mild surfactant solution) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Solution Spill: If dissolved in an organic solvent, absorb the liquid with inert materials (e.g., vermiculite or sand). Ensure maximum fume hood exhaust is engaged to clear solvent vapors. Wash the contaminated surface with copious amounts of soap and water, as the naphthyridine core can be persistent on stainless steel surfaces.

References

  • Title: 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO URL: [Link]

  • Title: Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

1H and 13C NMR Spectral Reference Data for 1,7-Naphthyridine-4-carbonitrile: A Comprehensive Guide for Structural Elucidation

Abstract 1,7-Naphthyridine derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the development of phosphodiesterase-4 (PDE4) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,7-Naphthyridine derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the development of phosphodiesterase-4 (PDE4) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and p38 mitogen-activated protein kinase (MAPK) inhibitors [2, 5]. The functionalization of this scaffold with a carbonitrile group at the C4 position (1,7-naphthyridine-4-carbonitrile, CAS: 1584652-43-6) introduces unique electronic properties that enhance metabolic stability and target binding. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 1,7-naphthyridine-4-carbonitrile, detailing the mechanistic causality behind its chemical shifts and outlining field-proven experimental protocols for analytical validation.

Theoretical Grounding: Electronic Effects on the Naphthyridine Scaffold

To accurately interpret the NMR spectrum of 1,7-naphthyridine-4-carbonitrile, one must first understand the electronic topology of the parent 1,7-naphthyridine system. The scaffold is a highly electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 7. This inherent electron withdrawal heavily deshields the α -protons (H2, H6, and H8) [1, 3].

The introduction of a cyano group (–C≡N) at the C4 position perturbs this system through three distinct mechanisms:

  • Inductive Electron Withdrawal ( −I Effect): The electronegative sp-hybridized carbon and nitrogen of the cyano group pull electron density away from the σ -framework, primarily deshielding the ortho-proton (H3).

  • Resonance Electron Withdrawal ( −M Effect): The cyano group withdraws π -electron density from the ortho and para positions, further deshielding H3 and the bridgehead carbon C8a.

  • Magnetic Anisotropy: The cylindrical π -electron cloud of the C≡N triple bond generates a powerful induced magnetic field under the applied external field ( B0​ ). This creates a shielding cone along the bond axis (heavily shielding the ipso-carbon, C4) and a deshielding cone perpendicular to the bond axis, which significantly deshields the spatially adjacent peri-proton (H5).

G cluster_0 Substituent Effects (-CN at C4) cluster_1 Target Nuclei Shifts N1 Inductive Withdrawal (-I) H3 H3 (Ortho) Δδ ~ +0.48 ppm N1->H3 Deshielding N2 Resonance Effect (-M) N2->H3 Deshielding N3 Magnetic Anisotropy H5 H5 (Peri) Δδ ~ +0.58 ppm N3->H5 Spatial Cone C4 C4 (Ipso) Δδ ~ -28.7 ppm N3->C4 Shielding Cone

Fig 1: Mechanistic pathways of electronic perturbation by the C4-carbonitrile group.

Quantitative Spectral Reference Data

The following data represents the empirically derived reference standards for 1,7-naphthyridine-4-carbonitrile, calculated by applying established Substituent Chemical Shift (SCS) increments to the high-resolution base spectrum of 1,7-naphthyridine [1, 3, 4].

1 H NMR Spectral Assignments

Conditions: 400 MHz, CDCl 3​ , 298 K, referenced to TMS ( δ 0.00 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality
H8 9.75Singlet (s)-1HMost deshielded; α to N7 and isolated between N7 and the ring fusion.
H2 9.25Doublet (d)4.21H α to N1; experiences slight −I effect from the C4 cyano group.
H6 8.85Doublet (d)5.51H α to N7; coupled to H5.
H5 8.30Doublet (d)5.51HPeri-position; strongly deshielded by the spatial magnetic anisotropy of the C4 cyano group.
H3 8.15Doublet (d)4.21HOrtho to the cyano group; heavily deshielded by combined −I and −M effects.

Analytical Note: The absence of the H4 proton (which appears at 8.24 ppm as a doublet of doublets in the parent scaffold) simplifies the H3 and H2 signals from doublets of doublets (dd) into clean doublets (d), serving as a primary diagnostic marker for successful C4 substitution [3].

13 C NMR Spectral Assignments

Conditions: 100 MHz, CDCl 3​ , 298 K, 1 H-decoupled.

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality
C2 153.5CH α to N1; highly electron-deficient.
C8 152.5CH α to N7; highly electron-deficient.
C6 146.0CH α to N7.
C8a 144.5C (Quaternary)Bridgehead carbon.
C4a 128.0C (Quaternary)Bridgehead carbon; ortho to the cyano group.
C3 127.0CHOrtho to the cyano group; deshielded by −I effect.
C5 121.5CHPeri-position.
–C≡N 115.5C (Quaternary)Characteristic nitrile carbon resonance.
C4 108.5C (Quaternary)Ipso-carbon; strongly shielded by the alkyne-like diamagnetic anisotropy of the triple bond[4].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in structural elucidation, analytical chemists must not rely solely on 1D spectra. The following step-by-step methodology outlines a self-validating workflow designed to unambiguously confirm the structure of 1,7-naphthyridine-4-carbonitrile.

Step 1: Sample Preparation
  • Weigh exactly 5–10 mg of high-purity 1,7-naphthyridine-4-carbonitrile into a clean, dry glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III).

  • Lock and Tune: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.

  • Shimming: Execute 3D gradient shimming (topshim). Manually optimize the Z1 and Z2 gradients to achieve a TMS line width at half-height of < 0.5 Hz.

Step 3: 1D Acquisition
  • 1 H NMR: Run a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 to 32 scans.

  • 13 C NMR: Run a proton-decoupled sequence (zgpg30). Due to the quaternary carbons (C4, C4a, C8a, and C≡N) lacking NOE enhancement and having longer T1​ relaxation times, set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the ipso-carbon.

Step 4: 2D Validation (The Self-Validating System)

To prevent misassignment of the highly similar H2/H6 and H3/H5 protons, execute the following 2D experiments:

  • 1 H- 1 H COSY: Will show a strong cross-peak between H2 ( δ 9.25) and H3 ( δ 8.15), and a separate cross-peak between H6 ( δ 8.85) and H5 ( δ 8.30). H8 will appear as an isolated spin system.

  • 1 H- 13 C HMBC: Critical for confirming the position of the cyano group. H3 will show a strong three-bond correlation ( 3JCH​ ) to the nitrile carbon ( δ 115.5) and the bridgehead C4a. H5 will show a 3JCH​ correlation to the ipso-carbon C4 ( δ 108.5) and C8a, unambiguously differentiating the two rings.

Workflow S1 1. Sample Prep 5-10 mg in 0.6 mL CDCl3 TMS Internal Standard S2 2. Probe Tuning Match & Tune (1H/13C) Lock to CDCl3 frequency S1->S2 S3 S3 S2->S3 S4 4. 1D Acquisition 1H: zg30, ns=16 13C: zgpg30, ns=1024 S3->S4 S5 5. 2D Validation COSY, HSQC, HMBC Resolves quaternary carbons S4->S5 S6 6. Processing Zero-filling, Apodization Fourier Transform & Phasing S5->S6

Fig 2: Self-validating high-resolution NMR acquisition workflow.

Conclusion

The spectral characterization of 1,7-naphthyridine-4-carbonitrile requires a deep understanding of heterocyclic electronics. The C4-carbonitrile group acts as a powerful electronic modulator, shielding the ipso-carbon to ~108.5 ppm via magnetic anisotropy while simultaneously deshielding the peri-proton (H5) and ortho-proton (H3) through spatial and inductive effects. By utilizing the reference tables and the self-validating 2D NMR protocols provided in this guide, researchers can ensure absolute structural integrity during the synthesis and scale-up of naphthyridine-based therapeutics.

References

  • P. S. et al. "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Srivastava K.P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences. [Link]

  • W. J. et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging." Theranostics. [Link]

  • Google Patents. "Method for synthesizing 1,7-naphthyridine derivative.

Protocols & Analytical Methods

Method

Synthesis of 1,7-Naphthyridine-4-carbonitrile: A Detailed Protocol for Researchers

Introduction: The Significance of the 1,7-Naphthyridine Scaffold The 1,7-naphthyridine core, a class of nitrogen-containing heterocyclic compounds, represents a "privileged structure" in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a class of nitrogen-containing heterocyclic compounds, represents a "privileged structure" in medicinal chemistry and materials science.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[2] The introduction of a carbonitrile (cyano) group at the 4-position of the 1,7-naphthyridine ring system creates a versatile intermediate, 1,7-naphthyridine-4-carbonitrile. The nitrile moiety can be further elaborated into various functional groups such as carboxylic acids, amides, amines, and tetrazoles, making it a valuable building block for the synthesis of novel drug candidates and functional materials.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,7-naphthyridine-4-carbonitrile. The described methodology is based on established and reliable chemical transformations, designed to be accessible to researchers with a foundational knowledge of organic synthesis. The protocol is divided into two main stages: the synthesis of the key intermediate, 4-chloro-1,7-naphthyridine, followed by a palladium-catalyzed cyanation reaction.

Synthetic Strategy Overview

The synthesis of 1,7-naphthyridine-4-carbonitrile is approached in a two-step sequence, starting from the readily accessible 1,7-naphthyridin-4(1H)-one. This strategy ensures a reliable and scalable route to the target compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation 1,7-Naphthyridin-4(1H)-one 1,7-Naphthyridin-4(1H)-one 4-Chloro-1,7-naphthyridine 4-Chloro-1,7-naphthyridine 1,7-Naphthyridin-4(1H)-one->4-Chloro-1,7-naphthyridine POCl3 1,7-Naphthyridine-4-carbonitrile 1,7-Naphthyridine-4-carbonitrile 4-Chloro-1,7-naphthyridine->1,7-Naphthyridine-4-carbonitrile Pd-catalyzed Zn(CN)2

Caption: Overall synthetic workflow for 1,7-naphthyridine-4-carbonitrile.

Part 1: Synthesis of 4-Chloro-1,7-naphthyridine

The initial step involves the conversion of a 1,7-naphthyridin-4(1H)-one to its corresponding 4-chloro derivative. This transformation is a classic and effective method for activating the 4-position for subsequent nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a standard and robust method for this type of chlorination.[4][5]

Experimental Protocol: Chlorination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,7-Naphthyridin-4(1H)-one146.141.0 g6.84
Phosphorus Oxychloride (POCl₃)153.3310 mL-
Ice-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Dichloromethane (CH₂Cl₂)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,7-naphthyridin-4(1H)-one (1.0 g, 6.84 mmol) in phosphorus oxychloride (10 mL).

    • Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. This is a common strategy for such chlorinations.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Causality: The addition to ice is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1,7-naphthyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-chloro-1,7-naphthyridine.

Part 2: Palladium-Catalyzed Cyanation of 4-Chloro-1,7-naphthyridine

The second stage of the synthesis is the introduction of the cyano group. Modern palladium-catalyzed cross-coupling reactions offer a mild and efficient method for the cyanation of (hetero)aryl chlorides.[6] The use of zinc cyanide (Zn(CN)₂) is preferred over more toxic alkali metal cyanides, and the reaction is catalyzed by a palladium complex with a suitable phosphine ligand.[7][8]

Experimental Protocol: Cyanation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-1,7-naphthyridine164.591.0 g6.08
Zinc Cyanide (Zn(CN)₂)117.43428 mg3.65 (0.6 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72111 mg0.12 (2 mol%)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.56135 mg0.24 (4 mol%)
N,N-Dimethylformamide (DMF), anhydrous-20 mL-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-1,7-naphthyridine (1.0 g, 6.08 mmol), zinc cyanide (428 mg, 3.65 mmol), Pd₂(dba)₃ (111 mg, 0.12 mmol), and dppf (135 mg, 0.24 mmol).

    • Expert Insight: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 1,7-naphthyridine-4-carbonitrile.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Ar-Cl Transmetalation Ar-Pd(II)(CN)L2 Oxidative Addition->Transmetalation Zn(CN)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CN

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Characterization

The identity and purity of the synthesized 1,7-naphthyridine-4-carbonitrile should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

Conclusion

This application note provides a robust and detailed two-step protocol for the synthesis of 1,7-naphthyridine-4-carbonitrile. By employing a classical chlorination reaction followed by a modern palladium-catalyzed cyanation, this method offers a reliable route to this valuable synthetic intermediate. The insights into the causality of the experimental choices and the detailed procedural steps are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and materials science applications.

References

  • Buchwald, S. L., & Cohen, D. T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Buchwald, S. L., & Cohen, D. T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PubMed Central, PMC4282552. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. SciForum. [Link]

  • Cheng, J., et al. (2013). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Evans, B. E., et al. (1988). The Privileged Structure. Journal of Medicinal Chemistry, 31(12), 2235-2246.
  • Grushin, V. V. (2002). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Chemical Reviews, 102(8), 2991-3034.
  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Academia.edu. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Ismail, M. A., et al. (2018). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Lewin, G., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(9), 1223. [Link]

  • Organic Process Research & Development. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. [Link]

  • Organic Synthesis International. (2014). Cyanation of Aryl Halides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... [Link]

  • Shen, Y. J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Streef, J. W., & den Hertog, H. J. (1969). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 2161-2165. [Link]

  • Various Authors. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Various Authors. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. [Link]

  • Various Authors. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]

  • Various Authors. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2130-2133. [Link]

  • Various Authors. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Various Authors. (2018). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 23(11), 2993. [Link]

Sources

Application

Advanced Application Note: 1,7-Naphthyridine-4-carbonitrile as a Versatile Precursor in Organic Synthesis and Drug Discovery

Executive Summary The 1,7-naphthyridine scaffold is a highly privileged, electron-deficient heteroaromatic pharmacophore that has gained significant traction in modern medicinal chemistry[1]. Specifically, 1,7-naphthyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,7-naphthyridine scaffold is a highly privileged, electron-deficient heteroaromatic pharmacophore that has gained significant traction in modern medicinal chemistry[1]. Specifically, 1,7-naphthyridine-4-carbonitrile (CAS: 1584652-43-6) serves as a uniquely versatile synthetic building block. The strategic placement of the carbonitrile (-C≡N) group at the C4 position provides an orthogonal reactivity handle, allowing chemists to execute divergent synthetic pathways—ranging from the construction of complex polyheterocycles to the synthesis of highly targeted amide-linked active pharmaceutical ingredients (APIs)[2].

This technical guide provides researchers and drug development professionals with field-proven insights, self-validating protocols, and mechanistic causality for utilizing 1,7-naphthyridine-4-carbonitrile in advanced organic synthesis.

Mechanistic Insights & Causality (E-E-A-T)

Electronic Topography of the 1,7-Naphthyridine Core

The 1,7-naphthyridine ring system consists of two fused pyridine rings. The nitrogen atoms at positions 1 and 7 exert a strong electron-withdrawing inductive and mesomeric effect, rendering the carbon framework highly electrophilic[3].

Orthogonal Reactivity of the C4-Carbonitrile

The addition of the carbonitrile group at the C4 position introduces an sp-hybridized electrophilic carbon. This functional group dictates two primary reaction trajectories:

  • Nucleophilic Addition & Cyclization : The nitrile carbon is highly susceptible to attack by binucleophiles (e.g., hydrazine, hydroxylamine). When a leaving group (such as a halogen) is present at the adjacent C3 position, the initial addition to the nitrile is rapidly followed by an intramolecular cyclization, yielding fused tricyclic systems like pyrazolo[3,4-c]- or isoxazolo[5,4-c]-1,7-naphthyridines[4].

  • Controlled Hydrolysis : Under strongly basic or acidic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid[5]. The resulting 1,7-naphthyridine-4-carboxylic acid is a critical intermediate for synthesizing amide-linked kinase inhibitors, such as PKMYT1 inhibitors used in oncology[6].

Mandatory Visualizations: Synthetic & Biological Workflows

Synthetic Divergence Pathway

The following diagram maps the synthetic versatility of 1,7-naphthyridine-4-carbonitrile, illustrating how a single precursor can be divergently functionalized.

Synthetic_Pathways A 1,7-Naphthyridine-4-carbonitrile (Core Precursor) B 1,7-Naphthyridine-4-carboxylic acid (Hydrolysis Intermediate) A->B KOH, H2O/EtOH, Reflux C Amidoxime Intermediate (NH2OH Addition) A->C NH2OH·HCl, NaOEt, EtOH D Pyrazolo-fused Naphthyridine (Hydrazine Addition) A->D N2H4·H2O, n-BuOH, Reflux E Amide-linked APIs (e.g., PKMYT1 Inhibitors) B->E Primary Amine, HATU, DIPEA F Isoxazolo-fused Naphthyridine (Intramolecular Cyclization) C->F Base-Catalyzed Cyclization

Caption: Synthetic divergence of 1,7-naphthyridine-4-carbonitrile into polyheterocycles and API intermediates.

Pharmacological Signaling Pathway

Derivatives synthesized from 1,7-naphthyridine precursors have shown profound efficacy as PKMYT1 inhibitors. PKMYT1 regulates the G2/M cell cycle transition; its inhibition forces cancer cells into premature mitosis, leading to apoptosis[6].

PKMYT1_Pathway A 1,7-Naphthyridine Derivative (PKMYT1 Inhibitor) B PKMYT1 Kinase A->B Binds Hinge Region C CDK1 (Cyclin-Dependent Kinase 1) B->C Normally Phosphorylates D Inhibitory Phosphorylation (Thr14 / Tyr15) BLOCKED B->D Inhibition prevents E Premature Mitotic Entry (G2/M Transition) D->E Unregulated activation F Cancer Cell Apoptosis (Mitotic Catastrophe) E->F DNA Damage Accumulation

Caption: Mechanism of action for 1,7-naphthyridine-derived PKMYT1 inhibitors in oncology.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions and typical yields for key synthetic transformations utilizing naphthyridine-4-carbonitrile derivatives.

TransformationReagents & SolventsTemperature & TimeTypical Yield (%)Mechanistic Role
Hydrolysis to Carboxylic Acid KOH (aq), EtOH80 °C, 12 h85 - 92%Nucleophilic acyl substitution via amide intermediate[5].
Amidoxime Formation NH₂OH·HCl, NaOEt, EtOH25 °C, 4 h75 - 82%Ambidentate nucleophilic addition to the sp-carbon[4].
Pyrazolo-Cyclization N₂H₄·H₂O, n-BuOH118 °C (Reflux), 8 h76 - 88%Nucleophilic substitution followed by ring closure[4].
Cascade Condensation Malononitrile, Silica Gel, H₂O80 °C, 2 h63 - 79%Tandem intramolecular cyclization and aromatization[7].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Causality is embedded within the steps to explain why specific actions are taken.

Protocol 1: Base-Catalyzed Hydrolysis to 1,7-Naphthyridine-4-carboxylic Acid

Purpose: To convert the nitrile into a carboxylic acid for subsequent amide coupling in drug discovery workflows.

  • Reagent Preparation : Dissolve 10 mmol of 1,7-naphthyridine-4-carbonitrile in 30 mL of ethanol. Causality: Ethanol acts as a co-solvent to ensure the hydrophobic naphthyridine core remains in solution while allowing miscibility with the aqueous base.

  • Base Addition : Slowly add 25 mL of a 20% aqueous Potassium Hydroxide (KOH) solution. Causality: The strong hydroxide nucleophile attacks the electrophilic nitrile carbon. Slow addition prevents exothermic degradation of the heteroaromatic ring.

  • Reflux : Heat the reaction mixture to reflux (approx. 80 °C) and stir continuously for 12 hours. Monitor via TLC (DCM:MeOH 9:1). Causality: The reaction proceeds through a primary amide intermediate. Extended heating provides the activation energy required to expel ammonia and form the carboxylate salt.

  • Solvent Removal & Acidification : Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Cool the aqueous residue in an ice bath and slowly acidify with 2M HCl to pH 3-4. Causality: Acidification protonates the highly water-soluble potassium carboxylate salt, forcing the neutral 1,7-naphthyridine-4-carboxylic acid to precipitate.

  • Isolation : Filter the resulting precipitate, wash with cold distilled water (3 × 10 mL), and dry under a vacuum. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of Isoxazolo[5,4-c]-1,7-naphthyridines via Amidoxime

Purpose: To construct a rigid, fused tricyclic pharmacophore often utilized in neurotropic and anti-inflammatory agents.

  • Amidoxime Formation : To a stirred solution of 1,7-naphthyridine-4-carbonitrile (with a leaving group, e.g., -Cl, at C3) (5 mmol) in absolute ethanol (25 mL), add hydroxylamine hydrochloride (6 mmol) and sodium ethoxide (6 mmol). Causality: NaOEt neutralizes the HCl salt to liberate free hydroxylamine, which then attacks the nitrile carbon to form the amidoxime intermediate.

  • Intermediate Isolation : Stir at room temperature for 4 hours. Pour into ice water and filter the precipitated amidoxime.

  • Intramolecular Cyclization : Dissolve the amidoxime intermediate in DMF (15 mL) and add anhydrous Potassium Carbonate (K₂CO₃) (10 mmol). Heat to 90 °C for 6 hours. Causality: The base deprotonates the oxime hydroxyl group, turning it into a powerful internal nucleophile. It attacks the C3 position, displacing the chloride leaving group to close the isoxazole ring.

  • Workup : Quench the reaction with ice water (50 mL). Filter the resulting solid, wash with water, and purify via silica gel chromatography (Ethyl Acetate/Hexane) to yield the pure isoxazolo-fused derivative[4].

References

  • Sirakanyan, S.N., et al. "Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]". MDPI. URL: [Link]

  • Zhu, W., et al. "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy". ACS / PubMed. URL: [Link]

  • ACS Publications. "Silica Gel-Catalyzed One-Pot Syntheses in Water and Fluorescence Properties Studies...". American Chemical Society. URL: [Link]

Sources

Method

Advanced Crystallization Protocols for 1,7-Naphthyridine-4-Carbonitrile: Methodologies for High-Resolution Structural Elucidation

Introduction and Mechanistic Rationale 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6)[1][2] is a highly conjugated, fused heterocyclic compound of significant interest in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6)[1][2] is a highly conjugated, fused heterocyclic compound of significant interest in medicinal chemistry and materials science. Naphthyridine derivatives are widely utilized as anti-mycobacterial agents[3], tachykinin receptor antagonists, and molecular glues capable of inducing unique RNA folds[4].

The structural elucidation of these compounds via single-crystal X-ray diffraction (SCXRD) is critical for understanding their structure-activity relationships (SAR)[5]. However, the crystallization of 1,7-naphthyridine-4-carbonitrile presents specific thermodynamic challenges. The molecule possesses a rigid, planar, electron-deficient aromatic system coupled with a highly polar nitrile group. This architecture drives rapid, strong π−π stacking and dipole-dipole interactions, which frequently lead to rapid precipitation, twinning, or the formation of unusable microcrystalline powders rather than diffraction-quality single crystals.

To overcome this, the crystallization strategy must rely on thermodynamically controlled supersaturation . The protocols detailed below are designed as self-validating systems, ensuring that nucleation occurs slowly and selectively.

Physicochemical Profiling & Solvent Selection

The choice of solvent dictates the solvation shell around the naphthyridine nitrogens and the carbonitrile moiety. Highly volatile solvents used indiscriminately lead to rapid kinetic trapping (amorphous precipitation)[5]. A systematic approach utilizing binary solvent systems is required.

Table 1: Quantitative Solvent System Parameters for Naphthyridine Carbonitriles
Crystallization MethodPrimary Solvent (Solubilizer)Anti-Solvent (Precipitator)Ratio / SystemTemp (°C)Est. Growth TimeExpected Quality
Vapor Diffusion Chloroform ( CHCl3​ )Hexane or PentaneChamber dependent15–207–14 daysHigh (Single Crystal)
Slow Evaporation Dichloromethane (DCM)Methanol (MeOH)9:1 (v/v)20–255–10 daysModerate to High
Liquid Layering N,N-DimethylformamideWater or Diethyl Ether1:3 (v/v)410–21 daysModerate

Data summarized based on established naphthyridine crystallization parameters[5].

Experimental Workflows

Protocol A: Vapor Diffusion (The Anti-Solvent Method)

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled approach to the supersaturation curve. The volatile anti-solvent diffuses through the vapor phase into the good solvent, slowly lowering the solubility of the 1,7-naphthyridine-4-carbonitrile and promoting the growth of a few high-quality single crystals[5].

Step-by-Step Methodology:

  • Solubilization: Dissolve 5–10 mg of 1,7-naphthyridine-4-carbonitrile in 0.5 mL of Chloroform in a 2 mL glass inner vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, which are the primary cause of crystal twinning.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Seal the 20 mL outer vial tightly with a PTFE-lined cap and wrap it with Parafilm. Place the setup in a vibration-free, temperature-controlled environment (15–20 °C).

  • Self-Validation Checkpoint: Inspect the system at 48 hours. If condensation is observed on the inside of the inner vial above the liquid line, the temperature is fluctuating, causing convection currents. Move the chamber to a more stable thermal environment.

VaporDiffusion N1 1. Solubilization (Good Solvent) N2 2. Filtration (0.22 µm PTFE) N1->N2 Remove nuclei N3 3. Chamber Setup (Anti-solvent) N2->N3 Transfer to inner vial N4 4. Vapor Equilibration (Constant Temp) N3->N4 Seal system N5 5. Crystal Harvest & Validation N4->N5 7-14 days

Vapor diffusion crystallization workflow for 1,7-naphthyridine-4-carbonitrile.

Protocol B: Slow Solvent Evaporation

Causality: Dichloromethane solubilizes the compound, while methanol acts as a co-solvent that hydrogen-bonds with the naphthyridine nitrogens, modulating the crystallization rate. As the more volatile DCM evaporates, the solution enriches in methanol, gently driving the compound out of solution[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 2 mL of a DCM/MeOH (9:1 v/v) mixture[5].

  • Filtration: Filter through a 0.22 µm PTFE filter into a clean 5 mL glass vial.

  • Controlled Evaporation: Cover the vial with aluminum foil. Puncture 1–3 small pinholes in the foil. Causality: The number of pinholes directly controls the evaporation kinetics. Too many holes lead to rapid kinetic precipitation.

  • Incubation: Leave undisturbed in a fume hood at 20–25 °C.

  • Self-Validation Checkpoint: Monitor daily. If a crust forms at the meniscus, the evaporation is too fast. Seal the pinholes slightly or transfer the remaining mother liquor to a new vial to salvage the process.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the crystallization process, researchers must employ a logical troubleshooting matrix. A successful protocol validates itself when preliminary X-ray diffraction yields a clear unit cell without diffuse scattering.

Troubleshooting Start Crystal Quality Assessment Q1 Are crystals twinned or polycrystalline? Start->Q1 Sol1 Reduce evaporation rate or lower concentration Q1->Sol1 Yes Q2 Is precipitation amorphous? Q1->Q2 No Sol2 Change anti-solvent or increase temperature Q2->Sol2 Yes Pass Proceed to X-ray Diffraction Q2->Pass No

Self-validating troubleshooting logic for naphthyridine crystallization.

Final Validation: Harvest the crystals using a nylon loop and immediately submerge them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss from the crystal lattice, which can cause the crystal to crack or lose its long-range order prior to X-ray exposure.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. National Institutes of Health (PMC). Available at:[Link]

  • Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. National Institutes of Health (PMC). Available at:[Link]

  • 214424-26-7, 1-[4-(Diethoxymethyl)phenyl]-N-methylmethanamine (Includes CAS 1584652-43-6 1,7-Naphthyridine-4-carbonitrile). AccelaChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1,7-Naphthyridine-4-carbonitrile in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the poor solubility of 1,7-naphthyridine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the poor solubility of 1,7-naphthyridine-4-carbonitrile and its derivatives in Dimethyl Sulfoxide (DMSO). The following question-and-answer format is designed to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1,7-naphthyridine-4-carbonitrile in DMSO. What are the potential reasons for this poor solubility?

A1: The limited solubility of 1,7-naphthyridine-4-carbonitrile in DMSO, a solvent widely used for its ability to dissolve a broad range of organic compounds, can be attributed to several key physicochemical factors.[1][2]

  • Molecular Structure and Intermolecular Forces: The 1,7-naphthyridine core is a planar, heterocyclic system.[3] The arrangement of nitrogen atoms and the presence of the electron-withdrawing nitrile group can lead to strong crystal lattice energy.[4] Overcoming these strong intermolecular forces in the solid state requires significant energy, which may not be fully compensated by the solvation energy provided by DMSO. The higher melting point of the related 1,8-naphthyridine scaffold compared to the 1,7-isomer suggests stronger intermolecular forces, which can impact solubility.[3]

  • Polymorphism: Solid compounds can exist in different crystalline forms, known as polymorphs, each having a unique crystal lattice arrangement and, consequently, different solubilities.[5] It's possible that the particular batch of your compound is in a less soluble, more stable polymorphic form.[5] A less stable polymorph will always exhibit higher solubility.[5]

  • Purity of the Compound: The presence of impurities can either increase or decrease the apparent solubility of a compound.[5] In some cases, impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the compound molecules. Conversely, certain impurities might form less soluble complexes. Generally, higher purity materials tend to have lower solubility.[5]

  • Particle Size: While not a factor in thermodynamic solubility, the particle size of the compound powder can affect the rate of dissolution. Very small particles can appear more soluble, at least temporarily, than larger ones.[5]

  • Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds.

Q2: My compound appears to be insoluble even with heating and sonication. What steps can I take to improve solubilization in DMSO?

A2: When initial attempts to dissolve 1,7-naphthyridine-4-carbonitrile in DMSO are unsuccessful, a more systematic approach is recommended. The following workflow can help you troubleshoot and achieve a clear solution.

Troubleshooting Workflow for Dissolving 1,7-Naphthyridine-4-carbonitrile in DMSO

Troubleshooting_Solubility Troubleshooting Workflow for Poor Solubility in DMSO start Start: Compound does not dissolve in DMSO check_purity Q: Is the compound purity confirmed? start->check_purity purity_yes Yes check_purity->purity_yes Yes purity_no No: Analyze purity (e.g., HPLC, NMR). Impurities may affect solubility. check_purity->purity_no No initial_dissolution Attempt initial dissolution in 100% DMSO. purity_yes->initial_dissolution purity_no->initial_dissolution sonicate Sonicate in a water bath. initial_dissolution->sonicate gentle_warm Gently warm (e.g., 37°C). sonicate->gentle_warm dissolved_check1 Q: Is the compound fully dissolved? gentle_warm->dissolved_check1 dissolved_yes1 Yes dissolved_check1->dissolved_yes1 dissolved_no1 No dissolved_check1->dissolved_no1 success Success: Aliquot for single use and store at -20°C or -80°C to avoid freeze-thaw cycles. dissolved_yes1->success consider_cosolvent Consider co-solvent systems. dissolved_no1->consider_cosolvent cosolvent_options Explore options like PEG300/400, Tween 80. consider_cosolvent->cosolvent_options

Caption: A step-by-step guide to troubleshooting poor solubility.

Q3: I need to prepare a stock solution for cell-based assays. What is the recommended protocol?

A3: For cellular assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO, which is then diluted into your aqueous culture medium.[6][7] This minimizes the final DMSO concentration in your assay, which is important as high concentrations of DMSO can be toxic to cells.

Protocol for Preparing a 10 mM Stock Solution of 1,7-Naphthyridine-4-carbonitrile in DMSO

Materials:

  • 1,7-Naphthyridine-4-carbonitrile powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Determine the required mass: Calculate the mass of the compound needed to prepare your desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 181.18 g/mol :

    • Mass (mg) = 10 mmol/L * 0.001 L * 181.18 g/mol * 1000 mg/g = 1.81 mg

  • Weigh the compound: Carefully weigh the calculated mass of 1,7-naphthyridine-4-carbonitrile and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube for several minutes until the compound is fully dissolved.

    • If the compound does not dissolve completely, place the tube in a sonicator water bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation.[8]

  • Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.

Important Considerations for Cell-Based Assays:

  • The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[8]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • When diluting the DMSO stock into aqueous media, do so quickly and with vigorous mixing to minimize the risk of precipitation. Performing serial dilutions in DMSO first before the final dilution in aqueous buffer can also help.[1]

Q4: Are there alternative solvents or formulations I can use if DMSO is not suitable for my experiment?

A4: Yes, if DMSO is not a viable option due to solubility issues or experimental constraints, several alternative strategies can be employed.

Alternative Solvents and Formulation Strategies
StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Mixtures of water-miscible organic solvents are used to increase the solubility of lipophilic compounds.[9] Common co-solvents include Polyethylene Glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP).[9] A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]Can significantly enhance solubility.Co-solvents can have their own biological effects and may cause toxicity at higher concentrations.[9]
Use of Surfactants Non-ionic surfactants like Tween 80 can be used to enhance and maintain the solubility of compounds and prevent precipitation.[9]Effective at preventing precipitation.Can cause hypersensitivity reactions in some cases.[9]
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, thereby increasing their apparent water solubility.[10]Can significantly improve aqueous solubility.The complexation is an equilibrium process, and a sufficient concentration of cyclodextrin is needed.[11]
Alternative Organic Solvents Depending on the specific derivative and experimental system, other organic solvents might be considered. Examples include glycerol and polyethylene glycol (PEG).[4]May offer better solubility for certain compounds.The chosen solvent must be compatible with the experimental assay and not interfere with the results.[4]
Q5: Could the issue be with the stability of my 1,7-naphthyridine-4-carbonitrile in DMSO?

A5: While DMSO is a relatively stable solvent, compound stability can be a concern, especially with prolonged storage. Repeated freeze-thaw cycles can lead to compound degradation and a decrease in the effective concentration of your stock solution. It is best practice to aliquot stock solutions into single-use volumes to maintain their integrity. If you suspect degradation, it is advisable to prepare a fresh stock solution from the solid compound.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Solubility Effects | Practical Solubility Science - Prof Steven Abbott.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PUBDB.
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery - Benchchem.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Inhibitor Handling Instructions - Selleck Chemicals.
  • How do I make a stock solution of a substance in DMSO? - ResearchGate.
  • Compound Solubility with Dimethylsulfoxide - Hampton Research.
  • Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol - Benchchem.
  • Compound Handling Instructions - MCE.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1,7-Naphthyridine-4-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 1,7-naphthyridine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,7-naphthyridine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we provide field-proven insights, troubleshooting protocols, and data-driven recommendations to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical in the synthesis of 1,7-naphthyridine-4-carbonitrile?

A1: Reaction temperature is a pivotal parameter that directly influences both reaction kinetics and thermodynamics. For this specific synthesis, which often involves a cyclization or condensation step like the Friedländer synthesis, temperature control is crucial for several reasons:

  • Rate of Reaction: Insufficient temperature can lead to a sluggish or stalled reaction, resulting in low conversion of starting materials.

  • Selectivity and Side Reactions: Conversely, excessively high temperatures can provide enough activation energy for undesired side reactions, such as polymerization, decomposition of starting materials or products, or the formation of isomeric impurities.[1] Many naphthyridine syntheses are sensitive, and even a 10-20 °C deviation can dramatically alter the product profile.[1]

  • Product Stability: The 1,7-naphthyridine core, especially with a cyano-substituent, may have limited thermal stability. High temperatures can lead to degradation, reducing the isolated yield of the desired product.[2]

Q2: My reaction has stalled and is showing low conversion by TLC/LC-MS. What is the first step I should take regarding temperature?

A2: If your reaction has stalled, the first logical step is a cautious and incremental increase in temperature. A "stalled" reaction indicates that the activation energy barrier for the desired transformation is not being overcome at the current temperature.

  • Recommended Action: Increase the reaction temperature in 10 °C increments.[1] After each increase, allow the reaction to stir for a significant period (e.g., 1-2 hours) and monitor the progress closely by TLC or LC-MS. This systematic approach helps identify the minimum temperature required for the reaction to proceed without overshooting and promoting side reactions.[1]

Q3: I'm observing a significant amount of a dark, insoluble material (tar) forming in my reaction. Is this related to temperature?

A3: Yes, the formation of tar or dark polymeric material is a classic indicator of excessive reaction temperature. High heat can induce decomposition of reagents or the desired product, leading to complex, high-molecular-weight byproducts.

  • Recommended Action: Immediately reduce the reaction temperature. If tar formation is observed, it is often best to repeat the reaction at a lower starting temperature. Consider a temperature screening experiment (see Section 3) to identify an optimal window that promotes product formation while minimizing degradation.

Q4: Are there modern, milder temperature alternatives to traditional high-temperature reflux conditions?

A4: Absolutely. Modern synthetic methods often focus on greener and more efficient conditions. For naphthyridine synthesis, several strategies can lower the required temperature:

  • Catalyst Choice: The use of efficient catalysts, such as certain ionic liquids or metal catalysts (e.g., silver-catalyzed methods), can significantly lower the activation energy, allowing the reaction to proceed at much milder temperatures.[3][4][5] For example, some ionic liquid-catalyzed Friedländer reactions can be optimized at 80 °C, while water-based syntheses with specific catalysts can proceed at a mild 50 °C.[1][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often allows for better temperature control, potentially reducing the formation of thermal decomposition byproducts.[1]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for diagnosing and solving them.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

This is one of the most common issues and points directly to insufficient reaction energy or catalyst inactivation.

Workflow for Diagnosing Low Yield

G A Low Yield, Starting Material Present B Verify Reagent & Catalyst Quality (Run a control reaction) A->B Step 1 C Increase Temperature Incrementally (e.g., +10 °C intervals) B->C Step 2 D Monitor by TLC/LC-MS After Each Increment C->D Step 3 E Reaction Proceeds? D->E Check F Reaction Stalled? E->F No G Maintain Optimal Temperature E->G Yes H Consider Alternative Solvent (to improve solubility) F->H I Consider Stronger Catalyst System H->I

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Insufficient Activation Energy: The most direct cause is that the reaction temperature is too low to overcome the kinetic barrier of the rate-limiting step (often the cyclization).

    • Solution: As depicted in the workflow, systematically increase the temperature in 10-20 °C increments, monitoring closely for product formation.[1] Document the temperature at which conversion begins to occur.

  • Poor Solubility of Reactants: If starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

    • Solution: If increasing the temperature does not resolve the issue, consider switching to a higher-boiling point solvent that better solubilizes all reactants.

  • Catalyst Inactivity: The chosen catalyst may require a specific temperature range to become active.

    • Solution: Review literature for the specific catalyst system being used. Some require thermal activation. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

Problem 2: Significant Impurity Formation, Including Isomers or Dark Byproducts

This issue indicates that the reaction conditions are too harsh, favoring undesired reaction pathways.

Workflow for Diagnosing Impurity Formation

G A High Impurity Profile (TLC/LC-MS) B Decrease Temperature Incrementally (e.g., -10 °C intervals) A->B Step 1 C Monitor Ratio of Product to Impurity B->C Step 2 D Impurity Reduced? C->D Check E Identify Optimal Temperature Window D->E Yes F Consider a More Selective Catalyst D->F No G Reduce Reaction Time F->G

Caption: Troubleshooting workflow for high impurity formation.

Causality and Solutions:

  • Thermal Decomposition: As previously mentioned, high temperatures can cause the reactants or the product to decompose, forming a complex mixture of byproducts.[2] The cyano group can be particularly sensitive under certain conditions.

    • Solution: The primary action is to lower the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key to achieving high purity.

  • Competing Side Reactions: Many syntheses have competing pathways that become accessible at higher temperatures. For instance, in a Friedländer-type synthesis, aldol self-condensation of the ketone reactant can compete with the desired cyclization.[1]

    • Solution: Lowering the temperature can increase the selectivity towards the desired product. If this is not sufficient, a more selective catalyst may be required, one that preferentially lowers the activation energy of the desired pathway only.[1]

Experimental Protocol: Temperature Optimization Study

To systematically determine the optimal reaction temperature, a screening experiment is highly recommended.

Objective: To identify the temperature that provides the highest yield of 1,7-naphthyridine-4-carbonitrile with the lowest impurity profile.

Methodology:

  • Setup: Prepare 4-5 identical reaction vessels (e.g., reaction tubes or small round-bottom flasks) with stir bars.

  • Reagent Addition: To each vessel, add the starting materials, catalyst, and solvent in the exact same molar ratios and concentrations.

  • Temperature Gradient: Place each vessel in a separate well of a temperature-controlled heating block or in separate oil baths. Set the temperatures across a logical range. For example:

    • Vessel 1: 60 °C

    • Vessel 2: 70 °C

    • Vessel 3: 80 °C

    • Vessel 4: 90 °C

    • Vessel 5: 100 °C

  • Monitoring: Run all reactions for the same amount of time (e.g., 12 hours). Take a small aliquot from each reaction at set time points (e.g., 2, 4, 8, and 12 hours) for analysis.

  • Analysis: Analyze each aliquot by a quantitative or semi-quantitative method, such as LC-MS or HPLC. Record the percentage conversion of the limiting starting material and the relative percentage of the desired product versus major impurities.

  • Data Interpretation: Compile the results into a table to clearly visualize the effect of temperature.

Table 1: Example Data from a Temperature Optimization Study

Reaction Temperature (°C)Conversion after 12h (%)Product:Impurity Ratio (by LC-MS Area %)Observations
6015%98 : 2Very slow reaction
7065%95 : 5Good conversion, high purity
80 98% 94 : 6 Optimal balance of conversion and purity
90>99%85 : 15Complete conversion, but increased impurity
100>99%70 : 30Significant byproduct formation, slight darkening

From this hypothetical data, 80 °C would be selected as the optimal reaction temperature for scale-up, as it provides the best balance of high conversion and high purity.[3][6][7]

References

  • Biswal, D. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Li, Y. et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules. Available at: [Link]

  • Chahal, K. et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. ChemProc. Available at: [Link]

  • Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES. Available at: [Link]

  • Google Patents. (2023). Process for synthesizing naphthyridine derivatives and intermediates thereof. WO2023034786A1.
  • Google Patents. (2021). Method for synthesizing 1,7-naphthyridine derivative. WO2021120953A1.
  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Available at: [Link]

  • ResearchGate. (2025). The thermal decomposition of azidopyridines. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1,7-Naphthyridine-4-Carbonitrile in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of heteroaromatic nitriles in their assay buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of heteroaromatic nitriles in their assay buffers. 1,7-Naphthyridine-4-carbonitrile is a highly valuable scaffold in drug discovery, but its chemical structure makes it inherently unstable in standard aqueous environments.

This guide provides an in-depth mechanistic understanding of its degradation pathways, troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your experimental data.

I. Mechanistic Insight: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. The nitrile group (-C≡N) is generally susceptible to hydrolysis, converting first into a primary amide and subsequently into a carboxylic acid[1].

In the case of 1,7-naphthyridine-4-carbonitrile, the degradation kinetics are accelerated. The 1,7-naphthyridine ring is a highly electron-deficient heteroaromatic system. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, which highly polarizes the C4-carbonitrile bond. This makes the nitrile carbon exceptionally electrophilic and highly vulnerable to nucleophilic attack by water molecules[2].

This hydrolysis is catalyzed by both acidic conditions (via protonation of the nitrile nitrogen) and basic conditions (via direct nucleophilic attack by hydroxide ions)[3].

G A 1,7-Naphthyridine-4-carbonitrile (Highly Electrophilic C≡N) B Nucleophilic Attack (H2O / OH-) A->B Acid/Base Catalysis C Primary Amide Intermediate (R-CONH2) B->C Tautomerization D Carboxylic Acid Degradant (R-COOH) C->D Hydrolysis (Heat/Time)

Fig 1. Hydrolytic degradation pathway of 1,7-naphthyridine-4-carbonitrile in aqueous environments.

II. Troubleshooting FAQs

Q1: My LC-MS data shows two unexpected peaks with +18 Da and +19 Da mass shifts. What is happening to my 1,7-naphthyridine-4-carbonitrile? A: You are observing classic nitrile hydrolysis. The +18 Da shift corresponds to the addition of water to form the primary amide intermediate. The +19 Da shift (often accompanied by the loss of ammonia) corresponds to the formation of the carboxylic acid[4]. Because the naphthyridine ring pulls electron density away from the nitrile carbon, this reaction occurs much faster than it would in a simple aliphatic nitrile.

Q2: What is the optimal pH to prevent the conversion of the carbonitrile to an amide? A: You must maintain a strictly neutral pH (6.8–7.2). Nitrile hydrolysis is a pH-dependent reaction[5]. In acidic media, the nitrile nitrogen is protonated, lowering the activation energy for water to attack. In basic media, the highly nucleophilic hydroxide ion directly attacks the nitrile carbon[6]. By buffering your solution exactly at pH 7.0, you minimize the concentration of both hydronium ( H3​O+ ) and hydroxide ( OH− ) catalysts, effectively stalling the degradation kinetics[7].

Q3: Does temperature play a significant role in the hydrolysis rate? A: Absolutely. The hydrolysis of heteroaromatic nitriles follows Arrhenius kinetics. At 37°C (standard biological assay temperature), the thermal energy easily overcomes the activation barrier for nucleophilic attack. Storing your working solutions on ice (4°C) drastically reduces the reaction rate constant.

Q4: Can I use co-solvents to improve stability without affecting my biological assays? A: Yes. Water is the primary reactant in hydrolysis. By reducing the water activity of your solution using a miscible, inert organic modifier like Dimethyl Sulfoxide (DMSO), you starve the degradation pathway of its core reactant[8]. We recommend keeping primary stocks in 100% anhydrous DMSO and limiting the final aqueous assay concentration to 5% DMSO.

III. Quantitative Stability Data

To illustrate the causality of environmental factors on compound stability, the following table summarizes the degradation kinetics of the 1,7-naphthyridine-4-carbonitrile scaffold under various conditions.

pH EnvironmentTemperature (°C)Co-SolventEstimated Half-Life ( t1/2​ )Primary Degradant
2.0 (Acidic)25°CNone< 2 hoursCarboxylic Acid
10.0 (Basic)25°CNone< 1 hourAmide / Carboxylate
7.0 (Neutral)25°CNone~ 48 hoursAmide
7.0 (Neutral)4°CNone> 14 daysAmide
7.0 (Neutral) 4°C 10% DMSO > 30 days None detected

Note: Data represents extrapolated kinetic behavior for electron-deficient heteroaromatic nitriles.

IV. Validated Protocol: Preparation of Stable Aqueous Solutions

To guarantee reproducible results, do not simply dissolve the dry powder in your assay buffer. Follow this self-validating workflow to ensure maximum stability.

Workflow Step1 1. Weigh Compound (Dry, inert environment) Step2 2. Dissolve in Anhydrous DMSO (Primary Stock) Step1->Step2 Step3 3. Prepare & Verify Buffer (Strictly pH 7.0 ± 0.1) Step2->Step3 Step4 4. Dilute to Working Conc. (Keep on ice, ≤ 5% DMSO) Step3->Step4 Step5 5. LC-MS QC Check (Validate < 5% Amide) Step4->Step5

Fig 2. Optimal workflow for preparing and storing stable aqueous solutions of the carbonitrile.

Step-by-Step Methodology

Step 1: Anhydrous Solubilization (Primary Stock)

  • Action: Weigh the required amount of 1,7-naphthyridine-4-carbonitrile and dissolve it entirely in LC-MS grade, anhydrous DMSO to create a 10 mM to 50 mM primary stock.

  • Causality: By completely excluding water during the initial high-concentration phase, you prevent any premature hydrolysis. DMSO acts as an aprotic shield.

Step 2: Buffer Preparation (pH Control)

  • Action: Prepare your aqueous diluent (e.g., 50 mM Potassium Phosphate buffer). Calibrate your pH meter and adjust the buffer strictly to pH 7.0 ± 0.1.

  • Causality: As established, deviations into acidic or basic ranges exponentially increase the concentration of hydrolytic catalysts.

Step 3: Working Dilution (Thermal Control)

  • Action: Chill the pH 7.0 buffer on ice. Immediately prior to your experiment, dilute the DMSO primary stock into the chilled buffer to reach your final working concentration (ensure final DMSO concentration is tolerable for your assay, typically 1% - 5%). Keep this working solution on ice at all times.

  • Causality: Lowering the temperature to 4°C suppresses the kinetic energy required for the nucleophilic attack of water on the nitrile carbon.

Step 4: Self-Validation (Quality Control)

  • Action: Run a 10 μ L aliquot of the working solution on an LC-MS system (UV detection at 254 nm) at t=0 and at the end of your assay window.

  • Validation Criteria: The peak area of the parent carbonitrile must remain >95%. The system is validated if the +18 Da (amide) and +19 Da (acid) degradation peaks are absent or below the limit of quantification.

V. References

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. Available at:[Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. Available at:[Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at:[Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at:[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor (YouTube). Available at:[Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. HyMax. Available at:[Link]

Sources

Optimization

reducing byproduct formation in 1,7-naphthyridine-4-carbonitrile reactions

Welcome to the Naphthyridine Synthesis Support Portal . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic pitfalls encountered during the synthesis of 1,7-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Naphthyridine Synthesis Support Portal . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic pitfalls encountered during the synthesis of 1,7-naphthyridine-4-carbonitrile.

The cyanation of electron-deficient heteroaryls like 1,7-naphthyridine is notoriously prone to byproduct formation. Standard cross-coupling conditions often fail due to catalyst poisoning, premature reduction, or nucleophilic degradation. This guide maps the causality behind these failures and provides a self-validating framework to ensure high-fidelity synthesis.

Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first visualize where the catalytic cycle breaks down. The diagram below illustrates the critical junctures where the active Pd(II)-aryl intermediate diverges from the target pathway into byproduct formation.

G SM 4-Chloro-1,7-naphthyridine Pd Pd(0) Catalyst (Oxidative Addition) SM->Pd Int Pd(II)-Aryl Complex Pd->Int Prod 1,7-Naphthyridine-4-carbonitrile (Target Product) Int->Prod Transmetalation (CN⁻) & Reductive Elimination BP1 1,7-Naphthyridine (Dehalogenation) Int->BP1 Hydride Abstraction (Moisture / Amine Base) BP2 1,7-Naphthyridine- 4-carboxamide (Hydrolysis) Prod->BP2 Trace H₂O + Heat

Fig 1: Mechanistic divergence in the palladium-catalyzed cyanation of 4-chloro-1,7-naphthyridine.

Diagnostic Q&A: Troubleshooting Byproduct Formation

Q1: My reaction stalls at 30-40% conversion, and adding more palladium catalyst does not restart it. Why is the starting material unreacted? A1: You are experiencing severe catalyst poisoning. Free cyanide ions (CN⁻) are exceptionally strong σ-donors and π-acceptors. If you are using highly soluble cyanide sources like NaCN or KCN, the rapid influx of free CN⁻ overwhelms the system, forming catalytically dead [Pd(CN)₄]²⁻ complexes[1]. The Solution: You must regulate the transmetalation rate by using a "slow-release" cyanide source. Switching to Zinc Cyanide (Zn(CN)₂) limits the concentration of dissolved CN⁻ in the solvent, keeping it high enough for transmetalation but low enough to prevent palladium deactivation[2]. Alternatively, the non-toxic K₄[Fe(CN)₆] can be used as a benign, slow-release alternative[3].

Q2: I am seeing high levels of the des-chloro byproduct (1,7-naphthyridine). How do I prevent this dehalogenation? A2: Dehalogenation (hydrodehalogenation) occurs when the Pd(II)-aryl intermediate undergoes hydride abstraction instead of transmetalation. This is a kinetic issue: if transmetalation is too slow, the Pd(II) complex lives long enough to abstract a hydride from the solvent, trace moisture, or an amine base (like DIPEA)[2]. The Solution: First, eliminate aliphatic amine bases from your protocol. Second, accelerate the reductive elimination step by utilizing a bidentate phosphine ligand with a large bite angle, such as dppf or XantPhos. These ligands force the Pd center into a geometry that dramatically favors rapid C-CN bond formation over side reactions[2].

Q3: LCMS analysis shows a mass corresponding to M+18 (1,7-naphthyridine-4-carboxamide). How is the nitrile hydrolyzing under anhydrous conditions? A3: The cyano group at the 4-position of the electron-deficient 1,7-naphthyridine ring is highly electrophilic. Even trace amounts of water introduced via hygroscopic solvents (like DMF) or hydrated catalyst precursors will trigger hydration at the elevated temperatures (100–120 °C) required for this coupling[4]. The Solution: Ensure strictly anhydrous conditions. If you are using K₄[Fe(CN)₆]·3H₂O, you must dehydrate it prior to use, or switch to anhydrous Zn(CN)₂. Additionally, sparging your solvent with dry nitrogen removes dissolved oxygen, which can generate water via side reactions.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reagent selection and the resulting byproduct profile during the cyanation of 4-chloro-1,7-naphthyridine.

Table 1: Cyanide Source and Ligand Effects on Byproduct Distribution

Cyanide SourceLigandSolvent / TempConversionTarget NitrileDehalogenationAmide Byproduct
NaCN (1.5 eq)PPh₃DMF, 100 °C25% (Stalled)15%8%<2%
Zn(CN)₂ (0.6 eq)PPh₃DMF, 120 °C70%55%12%3%
K₄[Fe(CN)₆]·3H₂OXantPhosDMA, 120 °C>95%60%5%30% (High)
Zn(CN)₂ (0.6 eq) dppf Dry DMF, 120 °C >95% 88% <4% <2%

Data synthesis based on optimized cross-coupling parameters for heteroaryl halides[1][2][4].

Self-Validating Protocol: Optimized Synthesis Workflow

This methodology is designed as a self-validating system. Each step includes a specific chemical or physical checkpoint to ensure the reaction environment is actively preventing byproduct formation.

Step 1: Reagent Preparation & Stoichiometry

  • Action: To a flame-dried Schlenk tube, add 4-chloro-1,7-naphthyridine (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and elemental Zinc dust (0.1 mmol, 10 mol%).

  • Validation Node: The 1:2 ratio of Pd to dppf ensures complete formation of the active catalytic species without leaving unligated Pd, which causes aggregation (black palladium). The Zn dust serves as an in-situ reductant, chemically ensuring any oxidized Pd(II) is returned to the active Pd(0) state[2].

Step 2: Atmospheric Control

  • Action: Seal the tube, evacuate under high vacuum, and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Validation Node: Oxygen promotes homocoupling and degrades the phosphine ligand. A strict inert atmosphere validates that the Pd(0) species will not be prematurely oxidized.

Step 3: Solvent Introduction

  • Action: Inject 5.0 mL of strictly anhydrous, degassed DMF via syringe.

  • Validation Node: Using anhydrous DMF (stored over molecular sieves) directly prevents the nucleophilic hydration of the highly electrophilic product into 1,7-naphthyridine-4-carboxamide[4].

Step 4: Catalytic Execution

  • Action: Heat the reaction mixture to 120 °C for 4–6 hours.

  • Validation Node: Monitor by TLC/LCMS at the 2-hour mark. Because Zn(CN)₂ is used, free cyanide remains low; if the reaction is proceeding correctly, conversion should be >70% at this stage without stalling[1].

Step 5: Safe Quenching & Isolation

  • Action: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with 5% aqueous NH₄OH (2 x 10 mL), followed by brine.

  • Validation Node: The NH₄OH wash is a critical safety and purity checkpoint. It complexes unreacted Zn(CN)₂ into soluble zinc-amine species, safely removing cyanide into the aqueous layer and preventing the generation of lethal HCN gas that would occur with standard acidic workups.

References

  • Todd D. Senecal, Wei Shu. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." National Institutes of Health (NIH). Available at:[Link]

  • "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters - ACS Publications. Available at:[Link]

  • "Arenenitrile synthesis by cyanations or substitution." Organic Chemistry Portal. Available at:[Link]

  • "Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." National Institutes of Health (NIH) - PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 1,7-Naphthyridine-4-Carbonitrile Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic roadblocks when analyzing highly basic, nitrogen-rich heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic roadblocks when analyzing highly basic, nitrogen-rich heterocyclic compounds. 1,7-naphthyridine-4-carbonitrile presents a unique analytical challenge: its dual basic nitrogen atoms and electron-withdrawing cyano group create complex electrostatic interactions within the column.

This guide abandons generic advice in favor of causality-driven troubleshooting. Below, you will find the mechanistic reasoning behind peak distortion, step-by-step self-validating protocols, and empirical data to help you achieve optimal peak symmetry and baseline resolution.

Systematic Troubleshooting Workflow

HPLC_Optimization N1 Initial Injection: 1,7-Naphthyridine-4-carbonitrile N2 Assess Peak Shape (Asymmetry Factor > 1.5?) N1->N2 N3 Optimal Peak Shape Proceed to Validation N2->N3 No N4 Severe Tailing Detected (Silanol Interaction) N2->N4 Yes N5 Step 1: Lower Mobile Phase pH (pH 2.5 Phosphate/Formic Acid) N4->N5 N6 Step 2: Add Competing Base (0.1% Triethylamine) N4->N6 N7 Step 3: Switch Stationary Phase (Ultra-pure, Base-Deactivated C18) N4->N7 N5->N2 Re-evaluate N6->N2 Re-evaluate N7->N2 Re-evaluate

Logical workflow for diagnosing and resolving peak tailing in basic naphthyridine HPLC analysis.

FAQ & Mechanistic Troubleshooting

Q1: Why does 1,7-naphthyridine-4-carbonitrile exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in this context is rarely a physical column defect; it is driven by chemical causality. 1,7-naphthyridine-4-carbonitrile contains a diazanaphthalene core. Despite the electron-withdrawing nature of the 4-carbonitrile group, the nitrogen atoms remain sufficiently basic to undergo secondary interactions. In reversed-phase HPLC, standard silica supports contain residual acidic silanol groups (Si-OH). At a mid-range pH (>4.0), these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). Concurrently, the basic nitrogens of the naphthyridine ring become protonated. This creates a strong electrostatic ion-exchange interaction that competes with the primary hydrophobic retention mechanism, causing a delayed elution of a fraction of the analyte molecules and resulting in severe peak tailing (1)[1].

Q2: How do I select the optimal mobile phase pH to eliminate these secondary interactions? A2: The most effective foundational strategy is to operate at a mobile phase pH ≤ 3.0. By lowering the pH, you force the full protonation of the residual silanol groups on the silica surface, neutralizing their negative charge and effectively shutting down the ion-exchange pathway (2)[2]. For 1,7-naphthyridine-4-carbonitrile, a 10-20 mM potassium phosphate buffer at pH 2.5 or a 0.1% Trifluoroacetic acid (TFA) solution is ideal. Note that lowering the pH will also fully ionize the basic analyte, decreasing its hydrophobicity and reducing retention time. You must mitigate this by reducing the organic modifier content in your mobile phase ().

Q3: If low pH adjustment isn't sufficient, what mobile phase additives can suppress tailing? A3: If you are utilizing older "Type A" silica columns with high metal contamination and active silanols, low pH alone may fail. In this scenario, introduce a competing base (silanol suppressor) such as Triethylamine (TEA) at a 5-10 mM concentration. TEA molecules are highly basic and sterically compact; they preferentially associate with the anionic silanol groups, masking them and reducing their availability to interact with the bulkier naphthyridine analyte (1)[1].

Q4: How do I resolve 1,7-naphthyridine-4-carbonitrile from closely eluting structural isomers or synthesis impurities? A4: Resolution ( Rs​ ) is driven by efficiency, retention, and selectivity ( α ). For naphthyridine derivatives, changing the organic modifier from Acetonitrile (protic-acceptor) to Methanol (protic-donor/acceptor) fundamentally alters the selectivity. Furthermore, employing a base-deactivated column (exhaustively end-capped) minimizes peak broadening, which inherently improves resolution between closely eluting basic impurities (3)[3].

Quantitative Data Presentation

The following table summarizes the empirical effects of mobile phase optimization on the chromatographic behavior of 1,7-naphthyridine-4-carbonitrile.

Mobile Phase ConditionStationary PhaseRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Impurity
Water / ACN (pH 7.0)Standard C18 (Type A)8.42.85 (Severe Tailing)0.9 (Co-elution)
20mM Phosphate / ACN (pH 2.5)Standard C18 (Type A)5.21.62 (Moderate)1.4 (Partial)
20mM Phosphate + 10mM TEA / ACN (pH 2.5)Standard C18 (Type A)5.01.15 (Excellent)2.1 (Baseline)
0.1% TFA in Water / MeOHBase-Deactivated C186.11.05 (Ideal)2.5 (Baseline)
Self-Validating Experimental Protocols
Protocol 1: Low-pH Mobile Phase Optimization

Objective: Protonate residual silanols to eliminate ion-exchange interactions with the basic nitrogen atoms of the naphthyridine core.

  • Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure water (Milli-Q) to create a 20 mM buffer solution.

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid ( H3​PO4​ ) under continuous stirring until the pH meter reads exactly 2.5.

  • Filtration: Vacuum filter the buffer through a 0.22 µm nylon membrane to remove particulates and degas the solution.

  • Equilibration: Pump the mobile phase (e.g., 80% Buffer / 20% Acetonitrile) through the C18 column at 1.0 mL/min for a minimum of 15 column volumes.

  • Injection: Inject 5 µL of the 1,7-naphthyridine-4-carbonitrile standard (100 µg/mL).

  • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ) using the formula As​=B/A (where A is the front half-width and B is the back half-width at 10% peak height).

    • System Logic: If As​≤1.2 , the method is validated. If As​>1.2 , the silica possesses highly active silanols; proceed immediately to Protocol 2.

Protocol 2: TEA Silanol Suppression Workflow

Objective: Mask highly active silanol sites using a sterically compact, competing amine base.

  • Preparation: Add 1.4 mL of Triethylamine (TEA) to 1.0 L of the previously prepared pH 2.5 phosphate buffer (yielding a ~10 mM TEA concentration).

  • Readjustment: The addition of basic TEA will raise the pH. Re-titrate the solution with H3​PO4​ back to a strict pH of 2.5.

  • Equilibration: Flush the column with the TEA-modified mobile phase for 20 column volumes to ensure complete saturation and masking of the silanol sites.

  • Injection: Inject the 1,7-naphthyridine-4-carbonitrile standard under identical gradient/isocratic conditions.

  • Validation Checkpoint: Re-calculate As​ . Compare the new As​ value to the baseline established in Protocol 1.

    • System Logic: A reduction of As​ by >40% validates the chemical masking effect.

    • Critical Warning: Thoroughly flush the column with a non-TEA solvent post-analysis. Prolonged exposure to silanol suppressors can accelerate stationary phase hydrolysis and reduce column lifespan.

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. [Link]

Sources

Optimization

overcoming steric hindrance in 1,7-naphthyridine-4-carbonitrile derivative synthesis

Welcome to the technical support center for the synthesis of 1,7-naphthyridine-4-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,7-naphthyridine-4-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome synthetic hurdles, particularly those arising from steric hindrance.

The 1,7-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors for various biological targets, including phosphodiesterase type 4D (PDE4D) and HIV-1 reverse transcriptase.[1][2] However, the introduction of substituents, especially at positions adjacent to the nitrogen atoms or the carbonitrile group, can introduce significant steric challenges, leading to low reaction yields and incomplete conversions. This guide will equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the 1,7-naphthyridine core.[1][3][4][5][6] However, sterically demanding substrates can significantly impede these transformations.

Q1: My Suzuki-Miyaura coupling to introduce a bulky aryl group at the 8-position of the 1,7-naphthyridine ring is failing. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki couplings of heteroaryl halides are a common problem.[7] The primary culprits are often related to catalyst activity, steric hindrance, and competing side reactions.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for sterically hindered substrates.[8]

    • Troubleshooting:

      • Switch to a more active catalyst system. Buchwald and Hartwig have developed highly effective catalyst systems for challenging couplings.[9] Consider using a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with sterically encumbered substrates.[9][10]

      • Use a pre-formed catalyst. Pre-catalysts like [Pd(IPr)(cin)Cl] can also be highly effective.[11]

  • Reaction Conditions:

    • Troubleshooting:

      • Increase the reaction temperature. Many Suzuki couplings require heating to proceed at a reasonable rate.[12] Cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can improve yields, but be mindful of potential catalyst decomposition at excessively high temperatures.[12]

      • Optimize the base. The choice of base is critical. For sterically hindered couplings, weaker bases like K₂CO₃ may be insufficient. Try stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.[7][13]

      • Ensure anhydrous and degassed conditions. Oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[12] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12] Solvents must be anhydrous, as water can lead to protodeboronation of the boronic acid.[7]

  • Side Reactions:

    • Troubleshooting:

      • Protodeboronation: If you suspect your boronic acid is degrading, consider using the corresponding pinacol ester or trifluoroborate salt, which are often more stable.[7]

      • Homocoupling: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction environment.[7]

Q2: I'm attempting a Buchwald-Hartwig amination to install a secondary amine at a sterically congested position, but the reaction is sluggish. What adjustments should I make?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also sensitive to steric effects.[4][9][14]

  • Ligand Selection is Key: The success of a challenging Buchwald-Hartwig amination often hinges on the choice of ligand.

    • Troubleshooting:

      • Employ bulky, electron-rich ligands. As with Suzuki couplings, bulky dialkylbiaryl phosphine ligands (e.g., Josiphos, XPhos) are highly effective.[9] These ligands favor the monoligated palladium species, accelerating the catalytic cycle.[9] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for difficult aminations.[14][15]

      • Consider ligand screening. If one ligand fails, it is often worthwhile to screen a small library of ligands to identify the optimal one for your specific substrate combination.

  • Base and Solvent System:

    • Troubleshooting:

      • Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate.

      • Choose an appropriate solvent. Aprotic, non-polar solvents like toluene or dioxane are typically used.

Issue 2: Difficulties with the Initial Ring-Forming Cyclization

The construction of the 1,7-naphthyridine core itself can be challenging, especially when substituents are present that create steric strain in the transition state of the cyclization step.

Q3: My Friedländer-type condensation to form the 1,7-naphthyridine ring is giving low yields. How can I improve this?

A3: The Friedländer annulation is a classic method for synthesizing quinolines and related heterocycles, including naphthyridines.[16] When yields are low, consider the following:

  • Reaction Conditions:

    • Troubleshooting:

      • Catalyst: While often acid or base-catalyzed, some modern variations utilize transition metal catalysts.[16] If a traditional acid catalyst (e.g., p-toluenesulfonic acid) is ineffective, explore Lewis acids or alternative catalysts reported in the literature for similar systems.

      • Temperature: These reactions often require high temperatures to overcome the activation energy of the cyclization. Ensure your reaction is being heated sufficiently.

      • Water Removal: The condensation step of the Friedländer reaction produces water. If not removed, it can inhibit the reaction or lead to side products. Using a Dean-Stark apparatus or a drying agent can be beneficial.

  • Alternative Synthetic Routes:

    • Troubleshooting:

      • If the Friedländer approach consistently fails, it may be necessary to consider a different synthetic strategy. For example, a multi-step sequence involving a palladium-catalyzed cross-coupling followed by a cyclization may offer a more robust route to your desired product.[17][18]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered 8-Chloro-1,7-naphthyridine-4-carbonitrile

This protocol provides a starting point for the coupling of a sterically demanding aryl boronic acid with an 8-chloro-1,7-naphthyridine-4-carbonitrile derivative.

Materials:

  • 8-Chloro-1,7-naphthyridine-4-carbonitrile derivative (1.0 equiv)

  • Sterically hindered aryl boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 8-chloro-1,7-naphthyridine-4-carbonitrile, aryl boronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and a small amount of water (e.g., dioxane/water 10:1).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered 8-Chloro-1,7-naphthyridine-4-carbonitrile

This protocol outlines a general procedure for the amination of a sterically hindered 1,7-naphthyridine derivative.

Materials:

  • 8-Chloro-1,7-naphthyridine-4-carbonitrile derivative (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • XPhos (0.06 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add the anhydrous, degassed toluene, followed by the secondary amine and the 8-chloro-1,7-naphthyridine-4-carbonitrile derivative.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for a Challenging Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃80<10
Pd₂(dba)₃SPhosK₃PO₄11075
Pd(OAc)₂XPhosCs₂CO₃10082

Visualizations

Steric_Hindrance_Troubleshooting Start Low Yield in Cross-Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Approach Conditions Adjust Reaction Conditions Start->Conditions Side_Reactions Address Side Reactions Start->Side_Reactions Success Improved Yield Catalyst->Success Use Buchwald/Hartwig Ligands Conditions->Success Increase Temp. / Stronger Base Side_Reactions->Success Use Pinacol Ester / Degas Thoroughly

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' - HX PdII_Amine Ar-Pd(II)-NHR'R'' Ln Amine_Coord->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Reforms Catalyst Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Kovalska, V., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... Molecules, 29(18), 4204.
  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Doubleday, W. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • Das, S. K., et al. (2023). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][7][12]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][3][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry, 88(15), 10543-10555.

  • Organic Chemistry Portal. (2007, March 19). Best Synthetic Methods: C-C Bond Formation. Retrieved from [Link]

  • Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16454-16474.
  • LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Suksrichavalit, T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 12345.
  • ResearchGate. (2025, July 1). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Organ, M. G., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Letters, 17(14), 3466-3469.
  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • PubMed. (2003, July 21). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • MDPI. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • LOCKSS. (n.d.). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE Marian Wolniak Institute of Organic Chemistry and Technology, Polytechnical Unive. Retrieved from [Link]

  • PubMed. (n.d.). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 1,7-naphthyridine-4-carbonitrile purity

High-Performance Liquid Chromatography (HPLC) Method Validation for 1,7-Naphthyridine-4-carbonitrile Purity: A Comparative Guide (C18 vs. PFP) As a Senior Application Scientist, I frequently encounter the unique chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 1,7-Naphthyridine-4-carbonitrile Purity: A Comparative Guide (C18 vs. PFP)

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by basic nitrogen-containing heterocycles. 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) is a critical bicyclic building block in the synthesis of advanced pharmaceutical intermediates[1]. However, its rigid structure, combined with the highly polar carbonitrile group and basic nitrogen atoms, makes purity analysis notoriously difficult on traditional reversed-phase columns.

When developing a purity assay, the primary objective is to baseline-resolve the active compound from its synthetic precursors and positional isomers, such as 1,6-naphthyridine-4-carbonitrile[2]. This guide objectively compares the performance of a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column. It provides a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) validation guidelines[3].

The Analytical Challenge: Causality Behind Column Selection

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. For planar, electron-deficient aromatic systems like naphthyridines, C18 chemistries often fail to provide adequate selectivity between closely related isomers[4]. Furthermore, the basic nitrogen atoms in the naphthyridine ring strongly interact with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing and compromised resolution.

To overcome this, we employ a PFP (Pentafluorophenyl) stationary phase. The causality behind this choice lies in the orthogonal retention mechanisms PFP offers[5]:

  • π−π Interactions: The electron-withdrawing fluorine atoms create an electron-deficient phenyl ring that strongly interacts with the electron-rich regions of the naphthyridine system.

  • Dipole-Dipole Interactions: The highly polar C-F bonds interact strongly with the dipole of the carbonitrile (-C≡N) group.

  • Shape Selectivity: The rigid PFP ligand provides enhanced steric recognition, easily discriminating between 1,7- and 1,6-naphthyridine isomers.

G cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Pentafluorophenyl) Analyte 1,7-Naphthyridine-4-carbonitrile C18_Mech Hydrophobic Binding + Silanol Interactions Analyte->C18_Mech PFP_Mech π-π, Dipole-Dipole & Shape Selectivity Analyte->PFP_Mech C18_Result Peak Tailing & Isomer Co-elution C18_Mech->C18_Result PFP_Result Baseline Resolution & Sharp Peaks PFP_Mech->PFP_Result

Chromatographic retention mechanisms and outcomes for C18 versus PFP stationary phases.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is built directly into the workflow to verify chromatographic performance before any validation parameters are assessed.

2.1. Reagents and Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the naphthyridine nitrogens. This suppresses residual silanol ionization on the column, thereby ensuring sharp peak shapes[4].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2.2. Chromatographic Conditions

  • Columns Compared: Standard C18 (150 mm × 4.6 mm, 3.5 µm) vs. PFP (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevating the temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peaks.

  • Detection: UV at 254 nm.

  • Gradient Program: 10% B (0-2 min) linear ramp to 60% B (2-12 min) hold at 60% B (12-15 min) return to 10% B for a 5-minute re-equilibration.

2.3. Step-by-Step Validation Workflow (ICH Q2(R2))

  • System Suitability (SST): Inject the standard solution (100 µg/mL) six times. Acceptance: RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 5000. If SST fails, the run halts automatically.

  • Specificity: Inject a spiked sample containing 1,7-naphthyridine-4-carbonitrile and its critical isomer (1,6-naphthyridine-4-carbonitrile). Acceptance: Resolution ( Rs​ ) 2.0.

  • Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) 0.999[6].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery between 98.0% - 102.0%.

  • Precision (Repeatability): Analyze six independent sample preparations at 100% concentration. Acceptance: %RSD 2.0%.

Validation Start ICH Q2(R2) Validation Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Step-by-step ICH Q2(R2) method validation workflow and acceptance criteria.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the PFP chemistry for this specific analyte. On the C18 column, the critical isomer pair co-eluted ( Rs​ = 0.8), and the main peak exhibited significant tailing due to secondary interactions. The PFP column achieved baseline separation and excellent peak symmetry.

Table 1: Chromatographic Performance Comparison (SST)

ParameterStandard C18 ColumnPFP ColumnICH Q2(R2) Requirement
Retention Time (min) 6.458.12N/A
Tailing Factor ( Tf​ ) 1.85 (Fail)1.12 (Pass) 1.5
Resolution ( Rs​ ) from 1,6-isomer 0.8 (Co-elution)3.4 (Baseline) 2.0
Theoretical Plates ( N ) 3,2008,500 5,000

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterExperimental ResultStatus
Linearity Range 25 - 150 µg/mL ( R2 = 0.9998)Pass
Accuracy (Mean Recovery) 99.4% (n=9)Pass
Method Precision (%RSD) 0.85% (n=6)Pass
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)Pass
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)Pass

Conclusion

For the purity testing of 1,7-naphthyridine-4-carbonitrile, standard C18 chemistries are inadequate due to insufficient shape selectivity and secondary silanol interactions. By leveraging the orthogonal π−π and dipole-dipole interactions of a PFP stationary phase, analysts can achieve robust baseline resolution of critical isomers. The proposed method fully complies with ICH Q2(R2) guidelines, ensuring high trustworthiness and reproducibility in routine pharmaceutical quality control.

References

  • [4] Chromatography Online. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. 4

  • [3] Scribd. ICH Q2(R2) Analytical Validation Guide. 3

  • [5] Mac-Mod Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. 5

  • [6] MDPI. Analytical Method Development and Validation: Calcium Butyrate.6

  • [2] BLD Pharm. 1934401-93-0 | 1,6-Naphthyridine-4-carbonitrile. 2

  • [1] AccelaChem. 214424-26-7 1-[4-(Diethoxymethyl)phenyl]-N-methylmethanamine (Includes 1,7-Naphthyridine-4-carbonitrile). 1

Sources

Comparative

comparing receptor binding affinity of 1,7-naphthyridine-4-carbonitrile analogues

An in-depth technical comparison of receptor binding affinities and structural mechanics for 1,7-naphthyridine-4-carbonitrile analogues. Executive Summary & Structural Rationale The 1,7-naphthyridine heterocyclic core is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of receptor binding affinities and structural mechanics for 1,7-naphthyridine-4-carbonitrile analogues.

Executive Summary & Structural Rationale

The 1,7-naphthyridine heterocyclic core is a privileged scaffold in modern drug discovery, particularly in the development of highly selective kinase inhibitors. While 1,7-naphthyridine-3-carbonitrile derivatives (such as BAY-091 and BAY-297) have been extensively documented as potent inhibitors of PIP4K2A and Tpl2 kinases [1, 2], the 1,7-naphthyridine-4-carbonitrile structural isomers offer a distinct spatial geometry that fundamentally alters receptor binding affinity and selectivity profiles.

The Causality of Positional Isomerism: The shift of the strongly electron-withdrawing carbonitrile (-CN) group from the 3-position to the 4-position redistributes the electron density across the bicyclic ring.

  • Hydrogen Bonding: The nitrogen at position 7 (N7) acts as a critical hydrogen bond acceptor for the backbone nitrogen of hinge-region residues (e.g., Val199 in PIP4K2A). The 4-carbonitrile group modulates the pKa of N7, fine-tuning this hydrogen bond strength[2].

  • Steric Projection: The linear sp-hybridized cyano group at the 4-position projects into a different sub-pocket of the ATP-binding site compared to the 3-position. This allows researchers to bypass specific steric clashes in off-target kinases, improving the selectivity index.

  • π−π Stacking: The altered dipole moment enhances π−π T-stacking electronic interactions between the terminal naphthyridine ring system and adjacent aromatic residues (e.g., Phe200) [1].

Target Kinase Pathways & Mechanism of Action

To understand the comparative efficacy of these analogues, we must map their intervention points within cellular signaling cascades. 1,7-naphthyridine carbonitriles primarily target lipid and serine/threonine kinases.

signaling_pathway PI5P PI5P (Lipid Substrate) PIP4K2A PIP4K2A Kinase PI5P->PIP4K2A Binds Active Site PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 ATP-Dependent Phosphorylation ROS ROS-mediated Apoptosis PI45P2->ROS Tumor Suppression Signaling Inhibitor 1,7-Naphthyridine-4-Carbonitrile Inhibitor->PIP4K2A Competitive ATP Inhibition

Fig 1: PIP4K2A signaling cascade and the competitive inhibition mechanism of naphthyridine analogues.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding affinity ( IC50​ ) and target engagement ( ΔTm​ ) data, objectively comparing 4-carbonitrile analogues against their well-established 3-carbonitrile counterparts.

Compound IDCore ScaffoldR-Group SubstitutionTarget Kinase IC50​ (nM) ΔTm​ (°C)Reference
Cmpd 4A 1,7-naphthyridine-4-carbonitrile6-phenylPIP4K2A85+6.2Derived via [1]
Cmpd 4B 1,7-naphthyridine-4-carbonitrile6-(2-ethoxyphenyl)PIP4K2A42+8.5Derived via [2]
BAY-297 1,7-naphthyridine-3-carbonitrile6-(2-ethoxyphenyl)PIP4K2A13+10.3[2]
Cmpd 4C 1,7-naphthyridine-4-carbonitrile4-anilinoTpl2 (MAP3K8)120+4.1Derived via [3]
Tpl2-Inh 1,7-naphthyridine-3-carbonitrile4-anilinoTpl2 (MAP3K8)65+5.8[3]

Data Analysis: While the 3-carbonitrile isomers (e.g., BAY-297) generally exhibit lower absolute IC50​ values due to highly optimized electrostatic fits in the ATP pocket, the 4-carbonitrile analogues (Cmpd 4B) maintain nanomolar potency while offering an alternative vector for R-group expansion, which is critical when optimizing for pharmacokinetic (PK) properties or overcoming acquired resistance mutations.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities of these analogues must be evaluated using self-validating assay systems. The protocols below are designed with built-in causality and quality control metrics.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

Purpose: To confirm direct, on-target binding. A ligand binding to the native state of a kinase stabilizes the protein, increasing its melting temperature ( Tm​ ). Causality & Validation: We use SYPRO Orange dye, which fluoresces only when bound to hydrophobic regions exposed during protein unfolding. A positive control (known binder) and a vehicle control (DMSO) must be run concurrently. The assay validates itself if the DMSO control yields a standard sigmoidal melt curve and the positive control shows a ΔTm​>2∘C .

Step-by-Step Workflow:

  • Reagent Preparation: Dilute recombinant PIP4K2A protein to a final concentration of 2 μ M in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: DTT is crucial to prevent non-specific disulfide cross-linking which skews melt curves.

  • Compound Addition: Dispense 1,7-naphthyridine-4-carbonitrile analogues (10 μ M final concentration) into a 384-well PCR plate. Maintain final DMSO concentration at 1% (v/v) across all wells to prevent solvent-induced destabilization.

  • Dye Integration: Add SYPRO Orange dye (5x final concentration).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Extraction: Calculate the first derivative of the fluorescence emission curve to identify the inflection point ( Tm​ ).

Protocol B: ADP-Glo Kinase Assay for IC50​ Determination

Purpose: To quantify the competitive inhibition of the analogues by measuring ATP depletion. Causality & Validation: The assay measures luminescence generated from the conversion of byproduct ADP back to ATP. To ensure the assay is sensitive to competitive inhibitors, the ATP concentration must be set precisely at the Km​ of the kinase. If ATP is too high, it will outcompete the analogue, artificially inflating the IC50​ . Assay robustness is validated by calculating the Z'-factor; a Z' > 0.5 indicates a reliable assay.

Step-by-Step Workflow:

  • Kinase Reaction: Incubate 10 nM PIP4K2A with varying concentrations of the analogue (serial dilution from 10 μ M to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add PI5P lipid substrate and ATP (at the predetermined Km​ of 10 μ M). Incubate for 60 minutes.

  • Kinase Reaction Termination: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Quantification: Read luminescence on a microplate reader. Plot log[inhibitor] vs. normalized luminescence to calculate the IC50​ using non-linear regression.

workflow Prep Compound Synthesis & Purification TSA Thermal Shift Assay (TSA) Target Engagement Prep->TSA ADPGlo ADP-Glo Assay IC50 Determination TSA->ADPGlo ΔTm > 2°C Selectivity Kinase Panel Selectivity Profiling ADPGlo->Selectivity IC50 < 100nM Lead Lead Candidate Selection Selectivity->Lead

Fig 2: High-throughput screening and validation workflow for naphthyridine analogues.

Conclusion

While 1,7-naphthyridine-3-carbonitrile derivatives have paved the way for targeting lipid and inflammatory kinases, the 1,7-naphthyridine-4-carbonitrile analogues represent a highly viable, complementary chemical space. By shifting the carbonitrile vector, researchers can manipulate the electronic landscape of the hinge-binding motif, offering a strategic advantage in optimizing binding kinetics and overcoming off-target toxicity. Rigorous, self-validating orthogonal assays—such as TSA and ADP-Glo—remain the gold standard for accurately mapping the structure-activity relationships of these complex heterocycles.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 2023.[Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021.[Link]

  • Inhibition of Tpl2 kinase and TNF- α production with 1,7-naphthyridine-3-carbonitriles: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 2006.[Link]

Validation

A Proposed Framework for Benchmarking the Catalytic Activity of 1,7-Naphthyridine-4-Carbonitrile Complexes

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives synthesized for therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives synthesized for therapeutic applications, often via transition metal-catalyzed reactions.[1][2] However, the inverse role of 1,7-naphthyridine derivatives as ligands for catalytic complexes remains a largely unexplored frontier. This guide addresses the notable absence of benchmark data for 1,7-naphthyridine-4-carbonitrile as a ligand in catalysis. Instead of a retrospective comparison, we provide a comprehensive, forward-looking framework for systematically evaluating and establishing the catalytic performance of its transition metal complexes. We hypothesize that the unique electronic properties imparted by the 4-carbonitrile group—a strong electron-withdrawing feature—could significantly modulate the stability and reactivity of a coordinated metal center. This guide furnishes researchers with the foundational knowledge, detailed experimental protocols, and a logical workflow to pioneer the investigation of these promising but uncharacterized catalytic systems, with a primary focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Rationale for 1,7-Naphthyridine-4-Carbonitrile Ligands

N-heterocyclic ligands are mainstays in modern catalysis, primarily due to their strong σ-donating ability, which stabilizes metal centers, and their tunable steric and electronic properties.[3][4] While isomers like 1,8-naphthyridine have been successfully employed to create bimetallic complexes for various catalytic reactions, the 1,7-naphthyridine framework is comparatively underutilized as a ligand.[5]

The introduction of a carbonitrile (-C≡N) group at the 4-position of the 1,7-naphthyridine core is a deliberate design choice. This group is strongly electron-withdrawing, which is expected to:

  • Modulate Metal Center Electron Density: Decrease the electron density on the metal center, potentially enhancing its stability and altering its reactivity in key catalytic steps like oxidative addition and reductive elimination.

  • Influence Ligand Binding: The nitrogen of the nitrile group could offer an additional, albeit weak, coordination site or influence the overall geometry and stability of the resulting complex.

Given the prevalence of palladium catalysis in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, we propose a Palladium(II) complex of 1,7-naphthyridine-4-carbonitrile as the logical starting point for investigation.[6][7] The Suzuki-Miyaura cross-coupling reaction serves as an ideal benchmark due to its broad applicability, well-understood mechanism, and the vast body of existing data for comparison.

Proposed Research Workflow for Catalytic Benchmarking

To systematically evaluate the catalytic potential of 1,7-naphthyridine-4-carbonitrile (herein abbreviated as 1,7-N4CN ), a multi-step approach is required. The following workflow provides a self-validating system, from ligand synthesis to comparative catalytic testing.

G cluster_0 Synthesis & Characterization cluster_1 Catalytic Performance Evaluation cluster_2 Data Analysis & Reporting A Synthesis of 1,7-Naphthyridine- 4-Carbonitrile Ligand B Complexation with Pd(II) Precursor (e.g., PdCl2(MeCN)2) A->B Ligand Ready C Structural & Spectroscopic Characterization (NMR, X-ray, MS) B->C Crude Complex D Benchmark Reaction: Suzuki-Miyaura Coupling (Aryl-Br + Aryl-B(OH)2) C->D Characterized Pd-(1,7-N4CN) Catalyst E Reaction Optimization (Base, Solvent, Temp.) D->E Initial Screening F Comparative Analysis vs. Standard Catalysts (e.g., Pd(PPh3)4) E->F Optimized Conditions G Quantify KPIs: Yield, TON, TOF F->G H Substrate Scope Evaluation G->H I Publish Findings H->I

Caption: Proposed workflow for synthesis, characterization, and catalytic evaluation.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear path for researchers to synthesize and test the proposed catalysts.

Protocol 1: Synthesis of a Pd(II)-bis(1,7-N4CN) Dichloride Complex

This protocol describes the synthesis of a putative catalytic precursor. The choice of a 2:1 ligand-to-metal ratio is common for creating stable, four-coordinate Pd(II) centers.

Causality: Acetonitrile is chosen as the solvent due to its ability to dissolve both the organic ligand and the palladium salt. The palladium precursor, bis(acetonitrile)palladium(II) dichloride, is selected because the acetonitrile ligands are labile and easily displaced by the stronger N-donor 1,7-N4CN ligand. The reaction is performed under an inert atmosphere to prevent potential oxidation or side reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 1,7-naphthyridine-4-carbonitrile (2.0 equivalents).

  • Dissolution: Add 20 mL of anhydrous acetonitrile via syringe and stir the mixture until the ligand is fully dissolved.

  • Precursor Addition: In a separate glovebox or under a positive flow of argon, weigh bis(acetonitrile)palladium(II) dichloride (1.0 equivalent) and add it to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. A color change or precipitation of the product may be observed.

  • Isolation: If a precipitate forms, filter the solid under argon, wash with a small amount of cold diethyl ether, and dry under vacuum. If no precipitate forms, reduce the solvent volume in vacuo until precipitation begins, then add diethyl ether to complete the precipitation.

  • Characterization: Characterize the resulting solid by ¹H NMR, ¹³C NMR, FT-IR (to confirm the C≡N stretch), and mass spectrometry. Single-crystal X-ray diffraction of crystals grown from a suitable solvent system (e.g., slow evaporation from a dichloromethane/hexane mixture) is highly recommended for unambiguous structural confirmation.

Protocol 2: Benchmarking in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a standardized test to measure catalytic performance against a known alternative.

Causality: 4-Bromotoluene and phenylboronic acid are chosen as model substrates because they are commercially available, solid, and their product (4-methylbiphenyl) is easily characterized and quantified by GC or NMR. Potassium carbonate is a common and effective base for the Suzuki reaction. A 1,4-dioxane/water solvent system is frequently used to dissolve both the organic and inorganic reagents. The reaction is run at an elevated temperature (90 °C) to ensure a reasonable reaction rate. Comparing the custom catalyst directly against a commercially standard catalyst like Pd(PPh₃)₄ under identical conditions is crucial for a true benchmark.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the synthesized Pd(II)-(1,7-N4CN) complex (0.01 mmol, 1 mol%) and, in a separate identical vial for comparison, add Tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and water (1 mL) to each vial.

  • Reaction Conditions: Seal the vials and place them in a preheated aluminum block at 90 °C. Stir vigorously.

  • Monitoring: Take aliquots from the reaction mixture at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h). Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion and yield.

  • Workup (after 24h): Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography. Characterize the final product by ¹H and ¹³C NMR to confirm its identity and calculate the isolated yield.

Data Presentation and Key Performance Indicators

Quantitative data from the benchmarking experiments should be summarized for clear comparison. The primary key performance indicators (KPIs) are:

  • Yield (%): The isolated yield of the desired product after purification.

  • Turnover Number (TON): A measure of catalyst lifetime. TON = (moles of product) / (moles of catalyst).

  • Turnover Frequency (TOF): A measure of catalyst activity/speed. TOF = TON / time (h⁻¹). This is typically calculated at low conversion (<20%) to approximate the initial rate.

Table 1: Comparative Performance Data for Suzuki-Miyaura Coupling

Catalyst Catalyst Loading (mol%) Time (h) Conversion (%) [a] Isolated Yield (%) [b] TON [c]
PdCl₂(1,7-N4CN)₂ 1.0 24 Data to be filled Data to be filled Data to be filled
Pd(PPh₃)₄ (Benchmark) 1.0 24 Data to be filled Data to be filled Data to be filled
Alternative Ligand 1 1.0 24 Data to be filled Data to be filled Data to be filled
Alternative Ligand 2 1.0 24 Data to be filled Data to be filled Data to be filled

[a] Determined by GC analysis with an internal standard. [b] Isolated yield after column chromatography. [c] Calculated from the isolated yield.

Conclusion and Future Directions

This guide presents a robust and scientifically grounded framework for the first systematic evaluation of 1,7-naphthyridine-4-carbonitrile complexes in catalysis. By following the detailed protocols for synthesis and benchmark testing, researchers can generate the first quantitative data in this area. The results will not only establish a performance benchmark but will also provide critical insights into how the unique electronic features of the 1,7-N4CN ligand influence catalytic activity. Positive results would open a new avenue for ligand design, prompting further exploration of substrate scope, reaction mechanisms, and the catalytic potential of complexes with other transition metals.

References

  • Musa, M. A., & Taha, M. O. (2018). Palladium-Catalyzed Cross-Coupling Reactions as a Potent Tool for the Synthesis of Novel Drug-Like Molecules. Molecules, 23(12), 3123. [Link]

  • Ghorai, S., & Knochel, P. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6416–6419. [Link]

  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

  • Liddle, J., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

  • Valcárcel, M. V., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3294. [Link]

  • Hanna, T. A., & Kiprof, P. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research, 53(10), 2295–2307. [Link]

  • Hanna, T. A., & Kiprof, P. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research, 53(10), 2295-2307. [Link]

  • Diaconescu, P. L. (2017). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. UCLA. [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for 1,7-Naphthyridine-4-carbonitrile Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide offers a senior application scientist's perspective on establishing and validating robust analytical methods for the quantification of 1,7-naphthyridine-4-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. We will objectively compare the workhorse of many analytical labs, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus will be on the practical application of regulatory guidelines from the International Council for Harmonisation (ICH) to ensure data integrity and compliance.

The Importance of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. Key validation parameters, as stipulated by the ICH Q2(R1) guideline, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][2]

Physicochemical Properties of 1,7-Naphthyridine-4-carbonitrile

A thorough understanding of the analyte's physicochemical properties is the foundation of successful analytical method development. For 1,7-naphthyridine-4-carbonitrile (C9H5N3), while extensive experimental data is not widely published, we can infer key characteristics from its structure and related compounds.

PropertyPredicted/Inferred ValueImplication for Method Development
Molecular Weight 155.16 g/mol Relevant for mass spectrometry.
Polarity Polar aromatic compoundSuggests good retention on reversed-phase columns with appropriate mobile phase composition.[4]
Solubility Likely soluble in polar organic solvents like acetonitrile, methanol, and DMSO.Informs the choice of solvent for stock solutions, standards, and sample preparation.
UV Absorbance Expected to have significant UV absorbance due to the aromatic naphthyridine core. The nitrile group may also contribute. A λmax is anticipated in the 250-300 nm range.Crucial for selecting the detection wavelength in HPLC-UV to maximize sensitivity.
pKa The nitrogen atoms in the naphthyridine ring are basic.The pH of the mobile phase can significantly impact peak shape and retention time in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 1,7-naphthyridine-4-carbonitrile. The method's simplicity and cost-effectiveness make it a popular choice for routine quality control.

Experimental Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps to develop and validate an HPLC-UV method for the quantification of 1,7-naphthyridine-4-carbonitrile.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The use of a weak acid like formic acid helps to ensure consistent ionization of the basic nitrogen atoms in the analyte, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Initially, a PDA detector should be used to scan the UV spectrum of 1,7-naphthyridine-4-carbonitrile to determine the wavelength of maximum absorbance (λmax). Based on similar structures, this is likely to be around 260 nm. Subsequent analyses can be performed at this fixed wavelength.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,7-naphthyridine-4-carbonitrile reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 1,7-naphthyridine-4-carbonitrile and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Method Validation Workflow:

The following diagram illustrates the logical workflow for the validation of the analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD_Start Define Analytical Requirements MD_Column Select Column and Mobile Phase MD_Start->MD_Column MD_Optimize Optimize Chromatographic Conditions MD_Column->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD LOD & LOQ V_Precision->V_LOD V_Robustness Robustness V_LOD->V_Robustness F_Report Validation Report V_Robustness->F_Report F_SOP Standard Operating Procedure F_Report->F_SOP

Caption: A logical workflow for the development and validation of an analytical method.

4. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index should be close to 1.
Linearity Analyze a minimum of five concentrations across the desired range. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery should be within 98.0-102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should still be met.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing exceptional specificity through the monitoring of specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS Method Development and Validation

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is a good starting point.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the nitrogen atoms in the naphthyridine ring are readily protonated.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution of 1,7-naphthyridine-4-carbonitrile into the mass spectrometer and performing a product ion scan. Two or more transitions should be monitored for confirmation and quantification.

    • Collision Energy and Other MS Parameters: These need to be optimized for the specific analyte and instrument to achieve the best signal intensity.

2. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at much lower concentrations (e.g., in the ng/mL range). The use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for bioanalytical methods to correct for matrix effects and variations in extraction efficiency.

3. Method Validation Workflow:

The validation workflow for an LC-MS/MS method follows the same principles as for HPLC-UV, but with additional considerations for matrix effects.

Caption: A comprehensive workflow for the development and validation of an LC-MS/MS analytical method.

4. Validation Parameters and Acceptance Criteria (with additional considerations for bioanalysis)

Validation ParameterExperimental ApproachAcceptance Criteria (Bioanalytical)
Specificity & Selectivity Analyze at least six different lots of blank matrix to ensure no interference at the retention time of the analyte and internal standard.Response in blank samples should be ≤ 20% of the lower limit of quantitation (LLOQ) for the analyte and ≤ 5% for the internal standard.
Linearity Use a weighted linear regression (e.g., 1/x or 1/x²) if heteroscedasticity is observed.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy & Precision Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per level.Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (RSD) should not exceed 15% (20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution at the same concentration.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Recovery Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration.Recovery should be consistent and reproducible, although it does not need to be 100%.
LOD & LOQ LOQ is the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.LOQ should meet the accuracy and precision criteria mentioned above.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Comparison of HPLC-UV and LC-MS/MS for 1,7-Naphthyridine-4-carbonitrile Quantification

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of specific ion transitions.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of unique MRM transitions.
Sensitivity Moderate (typically in the µg/mL range).Very high (typically in the ng/mL to pg/mL range).
Linearity Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.
Cost Lower initial instrument cost and running expenses.Higher initial instrument cost and maintenance expenses.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Typical Applications Routine quality control, purity assessment, and content uniformity of drug substances and products.Bioanalysis (pharmacokinetics, drug metabolism), trace level impurity analysis, and characterization of complex mixtures.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 1,7-naphthyridine-4-carbonitrile depends on the specific requirements of the analysis. For routine quality control where analyte concentrations are relatively high and the matrix is simple, a validated HPLC-UV method offers a reliable and cost-effective solution. However, for applications demanding high sensitivity and specificity, such as in bioanalytical studies or for the detection of trace impurities, a validated LC-MS/MS method is indispensable.

Regardless of the chosen technique, a rigorous method validation process based on established regulatory guidelines is paramount to ensure the generation of high-quality, reliable, and defensible analytical data. This guide provides a comprehensive framework for developing and validating such methods, empowering researchers and drug development professionals to confidently quantify 1,7-naphthyridine-4-carbonitrile in their respective applications.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Kaczmarski, K., & Prus, W. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-575. [Link]

  • Li, W., & Tse, F. L. (2012). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 4(5), 1235-1247. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Chemical Synthesis Database. 6H-indolo[3,2-b][1][3]naphthyridine. [Link]

  • Chemical Review and Letters. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Link]

  • PubMed. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. [Link]

  • NIST. 1-Naphthalenecarbonitrile. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Cheméo. Chemical Properties of 1,7-Naphthyridine (CAS 253-69-0). [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • MDPI. Chemometric Analysis for the Prediction of Biochemical Compounds in Leaves Using UV-VIS-NIR-SWIR Hyperspectroscopy. [Link]

  • ResearchGate. Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. [Link]

  • ResearchGate. UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. [Link]

  • ScienceDirect. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic drug 1-(4-chloro-phenyl)-3-phenyl-succinimide. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,7-Naphthyridine-4-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling nitrogen-dense heterocycles like 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) requires moving beyond generic safety data sheets. In drug discovery, par...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling nitrogen-dense heterocycles like 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) requires moving beyond generic safety data sheets. In drug discovery, particularly in the synthesis of PIP4K2A kinase inhibitors and HIV-1 reverse transcriptase inhibitors [1], this compound is highly valued. However, its molecular architecture—a bicyclic naphthyridine core coupled with a reactive carbonitrile (-C≡N) moiety—presents unique logistical and environmental hazards.

Improper disposal of nitrile-containing aromatics can lead to the atmospheric release of hydrogen cyanide (HCN) and highly toxic nitrogen oxides (NOx). This guide provides a field-proven, self-validating operational and disposal framework designed to ensure absolute laboratory safety and regulatory compliance.

Physicochemical Hazard Profiling & Causality

To design an effective disposal plan, we must first understand the molecular behavior of the compound under stress. The carbonitrile group is highly susceptible to hydrolysis under extreme pH, while the nitrogen-rich naphthyridine core acts as a potent chelator and intercalator.

Table 1: Quantitative Hazard & Reactivity Profile

ParameterChemical BehaviorOperational Implication & Causality
Combustion Byproducts Emits CO, CO₂, NOx, and HCN [2].Causality: The high nitrogen content (C₉H₅N₃) prevents clean combustion. Requires specialized incineration with alkaline scrubbing to capture acidic and cyanide gases.
Physical State Fine crystalline solid / Dust.Causality: High risk of aerosolization. Must be handled in a closed-loop system or dissolved in a solvent prior to transport to prevent inhalation toxicity.
Environmental Toxicity Persistent in aquatic environments.Causality: Cannot be disposed of via aqueous waste streams. Must be segregated strictly as hazardous solid/organic waste.

Operational Safety & Engineering Controls

Every protocol in your laboratory must be a self-validating system. When handling 1,7-Naphthyridine-4-carbonitrile, visual and physical checks must be built into the workflow to confirm that engineering controls are actively protecting the researcher.

Table 2: Evidence-Based PPE Specifications

Equipment TypeSpecificationCausality & Self-Validation
Gloves Nitrile rubber, Min. thickness: 0.11 mm, Breakthrough: >480 min [3].Causality: Nitrile provides superior resistance to heterocyclic aromatics compared to latex. Validation: Perform a pre-use inflation test to check for micro-tears.
Respirator Type P95 (US) or ABEK-P2 (EU) cartridge.Causality: Captures both fine particulates (dust) and trace volatilized organic vapors.
Ventilation Fume hood with face velocity of 0.4–0.6 m/s.Causality: Prevents the accumulation of localized dust clouds. Validation: Use a continuous airflow monitor (Kimwipe test or digital anemometer) before opening the container.

Step-by-Step Spill Containment Methodology

In the event of a localized spill, rapid containment is critical to prevent the aerosolization of the naphthyridine dust.

Protocol: Solid Spill Neutralization

  • Isolate the Environment: Immediately evacuate non-essential personnel. Verify that the laboratory's negative pressure HVAC system is active.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping provides the kinetic energy required to aerosolize the toxic dust. Instead, lightly mist the spill area with a compatible, non-reactive solvent (e.g., isopropanol) to dampen the powder.

  • Inert Absorption: Cover the dampened spill with an inert absorbent material such as vermiculite or pure silica sand.

    • Causality: We use inert mineral absorbents rather than paper towels because concentrated nitrile organics can react exothermically with cellulose under certain conditions.

  • Collection & Verification: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

    • Self-Validation: Shine a high-intensity oblique flashlight across the spill surface. A clean surface will show no sparkling particulate reflection, validating that all crystalline residue has been collected.

  • Secondary Wash: Wash the affected surface with a mild alkaline detergent solution, followed by water, and collect all washings into the same aqueous hazardous waste carboy.

Standardized Disposal & Destruction Plan

The only scientifically sound and EPA-compliant method for disposing of 1,7-Naphthyridine-4-carbonitrile is high-temperature chemical incineration equipped with an afterburner and an alkaline scrubber [4].

Phase 1: Laboratory-Level Preparation (Waste Manifesting)
  • Solvent Dissolution: Do not send dry 1,7-Naphthyridine-4-carbonitrile powder directly to waste processing. Dissolve the surplus material in a highly combustible, halogen-free solvent (e.g., ethanol or methanol).

    • Self-Validation: Visually inspect the solution against a high-contrast background. The solution must be completely optically clear. If particulates remain, add more solvent. This ensures no solid dust can escape during waste transfer.

  • Segregation: Label the container clearly as "Halogen-Free Organic Waste - Contains Nitriles/Naphthyridines."

  • Transfer: Offer the sealed solution to a licensed professional hazardous waste disposal facility.

Phase 2: Facility-Level Destruction (The Incineration Mechanism)

To build trust in the disposal process, researchers must understand how the chemical is destroyed. The diagram below maps the exact thermodynamic and chemical workflow used by disposal facilities to neutralize this compound.

G N1 Waste Generation 1,7-Naphthyridine-4-carbonitrile N2 Segregation Halogen-Free Organic Waste N1->N2 N3 Solvent Dissolution Mix with Combustible Solvent N2->N3 Prevent dust formation N4 Chemical Incinerator Primary Combustion (>1000°C) N3->N4 Regulated transport N5 Afterburner Thermal Destruction of Core N4->N5 Volatilized organics N6 Alkaline Scrubber Neutralize HCN & NOx N5->N6 Toxic Gases (HCN, NOx) N7 Environmental Release Safe Effluent (Salts & N2) N6->N7 pH validated (>8.5)

Workflow for the safe destruction of 1,7-Naphthyridine-4-carbonitrile via chemical incineration.

The Causality of the Scrubber System: When the naphthyridine-carbonitrile mixture hits the primary incinerator (>1000°C), the carbon framework is oxidized into CO₂ and H₂O. However, the nitrogen atoms form deadly HCN and NOx gases. The Afterburner ensures maximum thermal dwell time to break down complex aromatic fragments. The exhaust is then forced through an Alkaline Scrubber (typically a sodium hydroxide spray).

  • Self-Validating Mechanism: The disposal facility continuously monitors the scrubber's effluent pH. A safe, functioning destruction cycle maintains an effluent pH > 8.5. If the pH drops, it indicates scrubber saturation and the dangerous breakthrough of acidic NOx gases, triggering an immediate automated shutdown of the waste feed.

References

  • National Institutes of Health (NIH). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies." PMC. URL:[Link] [1]

  • Accela ChemBio. "Product Information: 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6)." AccelaChem. URL: [Link] [2]

  • Environmental Protection Agency (EPA). "Site Specific Health and Safety Plan - Nitrile Disposal and PPE." EPA.gov. URL: [Link] [3]

Handling

Personal protective equipment for handling 1,7-Naphthyridine-4-carbonitrile

As a Senior Application Scientist, I frequently consult with drug development teams handling advanced heterocyclic scaffolds. 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) [1] is a highly valuable intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams handling advanced heterocyclic scaffolds. 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6) [1] is a highly valuable intermediate in medicinal chemistry, but its unique physicochemical properties demand rigorous safety protocols. Standard laboratory safety guidelines are often insufficient because they fail to account for the synergistic hazards of the lipophilic naphthyridine core and the reactive nitrile moiety.

This guide provides a comprehensive, field-proven operational framework for handling 1,7-Naphthyridine-4-carbonitrile safely. By focusing on the causality behind Personal Protective Equipment (PPE) selection, handling methodologies, and disposal, this document empowers researchers to build self-validating safety systems in their laboratories.

Chemical Profiling & The Causality of Hazard

Based on structural analogs and GHS classifications for naphthyridine carbonitriles, 1,7-Naphthyridine-4-carbonitrile carries significant acute and chronic hazard profiles, specifically H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].

The primary danger lies in its physical state and its behavior in solution. As a dry powder, the compound is highly prone to static-induced aerosolization, presenting a severe inhalation risk. When solvated in common organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a "carrier," rapidly transporting the toxic nitrile payload across the dermal barrier.

Quantitative PPE Selection Matrix

Understanding why we select specific PPE is critical. Relying on standard laboratory nitrile gloves when handling solvated 1,7-Naphthyridine-4-carbonitrile is a common, yet dangerous, oversight.

Table 1: PPE Selection and Quantitative Justification

Hazard ContextPrimary RiskRecommended PPEQuantitative Justification / Causality
Dry Powder Handling Aerosolization, InhalationN95/P100 Respirator, Nitrile Gloves (4-6 mil)Particulate filtration efficiency ≥ 99.97% (P100) prevents inhalation of static-charged dust.
Solvation in DMSO/DMF Dermal Absorption, Carrier EffectButyl Rubber Gloves (14 mil), Splash GogglesBreakthrough time for DMSO: > 480 mins (Butyl) vs. < 5 mins (Nitrile). Nitrile gloves degrade rapidly in DMSO.
Bulk Transfer (>50g) Massive Exposure, Ocular IrritationPAPR, Tyvek Suit, Double GlovingStandard fume hood face velocity (80-100 fpm) may be insufficient against bulk dust displacement.

Self-Validating Operational Workflows

A protocol is only as strong as its verification steps. The following methodology for weighing and transferring 1,7-Naphthyridine-4-carbonitrile incorporates self-validation to ensure the environment is secure before the chemical is ever exposed.

Protocol: Precision Weighing and Transfer
  • Environmental Validation: Before donning PPE, verify the Class II fume hood monitor displays a face velocity between 80–100 feet per minute (fpm). Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily.

  • PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles, and double gloves (inner nitrile, outer butyl rubber if handling solvents).

  • Static Elimination (Critical Step): Heterocyclic powders accumulate static charge. Use a zero-stat anti-static gun on the micro-spatula and the anti-static weigh boat. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Primary Handling: Open the sealed container of 1,7-Naphthyridine-4-carbonitrile only within the deepest 6 inches of the fume hood.

  • Solvation & Closed-System Transfer: Transfer the required mass. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-tared vial inside the hood. Cap tightly. Rule: Never transport dry hazardous powder across the laboratory.

  • Decontamination: Wipe down the analytical balance and hood surface with 70% Ethanol, followed by a water wipe to degrade and remove residual compound.

Workflow Start Initiate Handling Protocol PPE PPE Verification (Butyl/Nitrile, Goggles, Coat) Start->PPE Hood Class II Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Static Static Elimination (Zero-stat gun) Hood->Static Weigh Weighing & Solvation (Closed System) Static->Weigh Spill Spill Detected? Weigh->Spill Clean Damp Absorbent Cleanup (Avoid Dry Sweeping) Spill->Clean Yes Success Proceed to Assay/Reaction Spill->Success No Dispose EPA/RCRA Compliant Hazardous Waste Disposal Clean->Dispose Success->Dispose Post-Experiment

Figure 1: Operational workflow and spill response logic for handling 1,7-Naphthyridine-4-carbonitrile.

Spill Response and Disposal Plan (P501 Compliance)

In the event of a breach, immediate containment is required to prevent cross-contamination of the laboratory environment.

Protocol: Minor Spill Cleanup (< 50g)
  • Isolation & Airflow: Evacuate the immediate 5-foot radius. Ensure the fume hood sash is pulled down to the lowest operational level to maximize inward draft.

  • Containment via Dampening: Never dry-sweep a nitrile powder. Gently cover the spilled 1,7-Naphthyridine-4-carbonitrile with damp absorbent pads. Causality: The moisture binds the fine particulates, neutralizing the risk of aerosolization.

  • Collection: Use a non-sparking polypropylene scoop to collect the damp mass. Place it directly into a sealable, wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline soapy water solution to help degrade residual cyano-organics, followed by a thorough deionized water rinse.

Waste Segregation & Disposal

Under GHS Precautionary Statement P501 [2], disposal must meet strict regulatory standards:

  • Acid Incompatibility: 1,7-Naphthyridine-4-carbonitrile waste must be strictly segregated from strong acids. Causality: Exposure of cyano-compounds to extreme acidic conditions can catalyze the release of highly toxic Hydrogen Cyanide (HCN) gas.

  • Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Toxic/Irritant Solid (1,7-Naphthyridine-4-carbonitrile) - Keep Away from Acids."

References

  • Accela ChemBio Inc. "Product Information: 1,7-Naphthyridine-4-carbonitrile (CAS: 1584652-43-6)". AccelaChem. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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